6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRUJCPJHRZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369436 | |
| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54558-07-5 | |
| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-(thiophen-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclocondensation reaction. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this target molecule and its key intermediate.
Core Synthesis Pathway
The principal synthetic route to this compound proceeds via two sequential reactions:
-
Friedel-Crafts Acylation: Thiophene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate compound, 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
Cyclocondensation: The resulting γ-keto acid undergoes cyclocondensation with hydrazine hydrate (N₂H₄·H₂O) to form the dihydropyridazinone ring, which is subsequently oxidized to the final product, this compound. In some cases, the dihydropyridazinone is the isolated product, and a separate oxidation step is required.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid
This procedure is based on the well-established Friedel-Crafts acylation reaction.[1]
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene (or another suitable inert solvent like nitrobenzene or carbon disulfide)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of succinic anhydride in the chosen dry solvent is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.
-
Thiophene is then added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for a short period to ensure the completion of the reaction.
-
The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is subjected to steam distillation to remove the solvent and any unreacted thiophene.
-
The remaining aqueous solution is decanted from the tarry residue and boiled with activated charcoal to decolorize it.
-
The hot solution is filtered, and upon cooling, the product crystallizes.
-
The crude product is collected by filtration and can be further purified by recrystallization from water or an appropriate organic solvent after being dissolved in sodium bicarbonate solution and reprecipitated with acid.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the prepared γ-keto acid with hydrazine.
Materials:
-
4-oxo-4-(thiophen-2-yl)butanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., sodium 3-nitrobenzenesulphonate, bromine in acetic acid, or copper(II) chloride)
Procedure:
-
A mixture of 4-oxo-4-(thiophen-2-yl)butanoic acid and a slight molar excess of hydrazine hydrate is refluxed in a suitable solvent such as ethanol or acetic acid for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the precipitated solid, 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, is collected by filtration.
-
To obtain the final aromatic pyridazinone, the intermediate dihydropyridazinone is subjected to an oxidation step. A common method involves refluxing the dihydropyridazinone with an oxidizing agent in an appropriate solvent. For instance, refluxing with sodium 3-nitrobenzenesulphonate in an aqueous sodium hydroxide solution has been reported for similar structures.
-
After the oxidation is complete, the reaction mixture is cooled and acidified (e.g., with acetic acid) to precipitate the crude this compound.
-
The final product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or 2-methoxyethanol.
Quantitative Data
The following tables summarize the key quantitative data for the intermediate and final products.
Table 1: Physical and Analytical Data for 4-oxo-4-(thiophen-2-yl)butanoic acid
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol |
| Melting Point | 118-121 °C |
| Appearance | Crystalline solid |
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| Melting Point | Not explicitly found in searches |
| Appearance | Solid |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the specific target molecule this compound were not explicitly available in the searched literature. However, the general spectral characteristics of 6-substituted pyridazin-3(2H)-ones have been described. For instance, ¹H NMR spectra would be expected to show signals for the thiophene ring protons and the pyridazinone ring protons in the aromatic region. ¹³C NMR would show characteristic peaks for the carbonyl carbon and the carbons of the two heterocyclic rings.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a logical sequence of two well-established organic reactions. The relationship between the reactants, intermediates, and the final product is illustrated in the following diagram.
Caption: Logical flow of the synthesis pathway.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their own synthetic efforts, adapting and optimizing the described protocols as needed. It is recommended to consult the primary literature for more detailed experimental conditions and characterization data of closely related analogues to ensure a successful synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering key data and experimental insights into this molecule of interest.
Chemical Identity and Core Properties
This compound is a pyridazinone derivative characterized by the presence of a thiophene ring at the 6-position of the pyridazinone core. This structural feature is of significant interest in medicinal chemistry due to the known biological activities of both the pyridazinone and thiophene moieties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54558-07-5 | [1] |
| Molecular Formula | C₈H₆N₂OS | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Calculated XLogP3 | 0.9 | [2] |
Note: The XLogP3 value is a calculated prediction for the related dihydro- compound and should be considered as an estimate.
Synthesis and Characterization
General Synthetic Workflow
A plausible synthetic route for this compound would start from a suitable thiophene-containing precursor, which is then converted to a γ-ketoacid that can undergo cyclization.
Experimental Protocols
Detailed experimental procedures for the synthesis of various pyridazinone derivatives have been reported and can be adapted for the synthesis of the title compound.
General Protocol for Cyclocondensation: A mixture of the appropriate γ-ketoacid (1 equivalent) and hydrazine hydrate (1-2 equivalents) is typically refluxed in a suitable solvent, such as ethanol, for several hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and may be further purified by recrystallization.
General Protocol for Dehydrogenation: The dihydro-pyridazinone intermediate can be dehydrogenated to the corresponding pyridazinone. A common method involves dissolving the dihydro compound in a solvent like acetic acid and treating it with a halogen, such as bromine, with stirring. The product is then isolated by filtration and purified.
Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence and connectivity of the thiophene and pyridazinone rings.[4][5][6]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the pyridazinone ring and the C-S bond of the thiophene ring.[5]
Biological Activity and Potential Signaling Pathways
Pyridazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The incorporation of a thiophene moiety can further modulate the pharmacological profile of the molecule.
Known Biological Activities of Pyridazinone Derivatives
The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Reported activities for this class of compounds include:
-
Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their antihypertensive and vasorelaxant properties.[7][8]
-
Anti-inflammatory and Analgesic Effects: The pyridazinone nucleus is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX), making them potential candidates for anti-inflammatory and analgesic drugs.[7]
-
Anticancer Activity: Certain substituted pyridazinones have demonstrated potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[9]
Potential Signaling Pathways
While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, based on the activities of related compounds, several potential pathways can be hypothesized.
Experimental Workflow for Biological Activity Screening:
The biological activity of this compound can be assessed through a series of in vitro and in vivo assays.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, given the established biological significance of both the pyridazinone and thiophene moieties. This technical guide has summarized the currently available physicochemical data and outlined general experimental approaches for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties, detailed synthetic protocols, and the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be crucial for its potential advancement in drug discovery and development programs.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | 113362-21-3 [smolecule.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest database searches, a complete single-crystal X-ray structure determination for 6-(thiophen-2-yl)pyridazin-3(2H)-one has not been publicly reported. Consequently, the quantitative crystallographic data and specific experimental protocols for this exact compound are unavailable. This guide will, therefore, provide a comprehensive framework for such an analysis, utilizing data from a closely related, structurally characterized compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one , as an illustrative example.[1][2] General experimental protocols derived from the synthesis and analysis of similar pyridazinone derivatives are also presented.[3][4][5]
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. They form the core scaffold of various molecules exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The thiophene moiety is a well-known bioisostere for the phenyl group, often introduced to modulate potency and pharmacokinetic properties. The structural analysis of this compound is critical for understanding its three-dimensional conformation, intermolecular interactions, and crystal packing, which are fundamental to its solid-state properties and its ability to interact with biological targets. This understanding is invaluable for rational drug design and the development of new therapeutic agents.
Molecular Structure and Conformation
The chemical structure of this compound consists of a pyridazinone ring linked at the 6-position to the 2-position of a thiophene ring. The planarity and rotational freedom between these two rings are key determinants of the molecule's overall conformation.
Caption: Molecular structure of this compound.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, crystallization, and structural analysis of pyridazinone derivatives.
Synthesis and Crystallization
The synthesis of 6-substituted pyridazinones is typically achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate.
Materials:
-
4-(thiophen-2-yl)-4-oxobutanoic acid
-
Hydrazine hydrate (80-99%)
-
Glacial acetic acid or ethanol
Protocol:
-
A solution of 4-(thiophen-2-yl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux and maintained for 4-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the solvent is partially removed under reduced pressure.
-
The resulting solution is poured into ice-cold water, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with water, and dried.
-
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in a solvent such as ethanol, methanol, or an acetone/water mixture.
X-ray Diffraction Data Collection and Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a suitable holder (e.g., a MiTeGen MicroMount).
-
Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker AXS D8 or Rigaku Oxford Diffraction SuperNova) equipped with a graphite-monochromated radiation source (Cu Kα, λ=1.54184 Å or Mo Kα, λ=0.71073 Å). Data is typically collected at a low temperature (e.g., 100 K or 150 K) to reduce thermal motion.
-
Data Processing: The collected diffraction data frames are integrated and corrected for Lorentz-polarization effects. An empirical absorption correction (e.g., multi-scan) is applied.
-
Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.
-
Structure Refinement: The model is refined by full-matrix least-squares on F² using software like SHELXL. Non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Caption: General experimental workflow for crystal structure analysis.
Illustrative Crystallographic Data
The following tables summarize the crystallographic data for the related compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one .[2] This data serves as a representative example of the parameters obtained from a successful crystal structure analysis.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₂OS |
| Formula Weight | 206.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 296 K |
| Wavelength (Å) | 1.54184 (Cu Kα) |
| a (Å) | 10.345(2) |
| b (Å) | 11.567(2) |
| c (Å) | 8.456(2) |
| α (°) | 90 |
| β (°) | 101.54(3) |
| γ (°) | 90 |
| Volume (ų) | 990.1(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.384 |
| R-factor (R1) | 0.038 |
| Weighted R-factor (wR2) | 0.108 |
| Goodness-of-fit (S) | 1.054 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1—C1 | 1.712(2) |
| S1—C4 | 1.708(2) |
| O1—C8 | 1.240(2) |
| N1—N2 | 1.391(2) |
| N1—C8 | 1.352(2) |
| N2—C9 | 1.468(2) |
| C6—C7 | 1.332(3) |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C1—S1—C4 | 92.1(1) |
| C8—N1—N2 | 120.3(2) |
| O1—C8—N1 | 122.9(2) |
| N1—N2—C9 | 113.1(2) |
| C5—C6—C7 | 126.8(2) |
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides the necessary framework and methodologies for its analysis. The illustrative data from a closely related analogue highlights the type of detailed structural information that can be obtained. Such data, including precise bond lengths, bond angles, and intermolecular interactions, is essential for advancing the field of medicinal chemistry by enabling a deeper understanding of structure-activity relationships and facilitating the design of novel therapeutic agents. The successful synthesis, crystallization, and X-ray diffraction analysis of this target compound would be a valuable contribution to the structural chemistry of pharmacologically relevant heterocycles.
References
- 1. 6-(2-THIENYL)-3(2H)-PYRIDAZINONE | 54558-07-5 [chemicalbook.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thio-phen-2-yl)ethenyl]-4,5-di-hydro-pyridazin-3(2 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Characterization of 6-(thiophen-2-yl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characterization of the heterocyclic compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles representative spectral data from closely related structural analogs to predict and understand its spectroscopic properties. Detailed, generalized experimental protocols for the synthesis and spectral analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, are provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by establishing a foundational understanding of the characterization of thiophene-substituted pyridazinones.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a thiophene moiety, a well-known bioisostere of the phenyl ring, can significantly influence the biological activity and pharmacokinetic profile of the pyridazinone scaffold. The title compound, this compound (CAS 54558-07-5), represents a key structure in this class. Accurate spectral characterization is fundamental for the verification of its synthesis and for elucidating its structure-activity relationships in drug discovery and development programs.
Synthesis
A general and plausible synthetic route to this compound involves the cyclocondensation of a corresponding γ-keto acid with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of 6-arylpyridazin-3(2H)-ones.
Materials:
-
4-oxo-4-(thiophen-2-yl)butanoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol) dropwise with continuous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Spectral Data (Based on Structural Analogs)
The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds reported in the literature.
Disclaimer: The following data are for structural analogs and are provided for illustrative purposes. Actual experimental values for this compound may vary.
¹H NMR Spectral Data of Analogous Pyridazinones
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Pyridazine (unsubstituted) | CDCl₃ | 9.21 (dd, H-3, H-6), 7.51 (dd, H-4, H-5)[1] |
| 6-Phenylpyridazin-3(2H)-one | DMSO-d₆ | 13.1 (br s, 1H, NH), 8.0-7.8 (m, 3H, Ar-H & Pyridazinone-H), 7.5-7.4 (m, 3H, Ar-H), 7.0 (d, 1H, Pyridazinone-H) |
¹³C NMR Spectral Data of Analogous Pyridazinones
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Pyridazine (unsubstituted) | CDCl₃ | 150.9 (C-3, C-6), 126.3 (C-4, C-5)[2] |
| 6-Phenylpyridazin-3(2H)-one | DMSO-d₆ | 160.1 (C=O), 145.2, 134.5, 131.0, 129.8, 129.1, 125.7 |
FTIR Spectral Data of Analogous Pyridazinones
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Pyridazinone Core | N-H stretch (lactam) | 3200-2800 (broad) |
| C=O stretch (lactam) | 1680-1650 | |
| C=N stretch | 1630-1580 | |
| C-H stretch (aromatic) | 3100-3000 | |
| Thiophene Ring | C-H stretch | ~3100 |
| C=C stretch | ~1500-1400 | |
| C-S stretch | ~800-700 |
Mass Spectrometry Data of Analogous Pyridazinones
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 6-Methyl-3(2H)-pyridazinone | GC-MS | 111.05 | 82, 68, 54, 41[3] |
| 6-Phenylpyridazin-3(2H)-one | ESI | 173.07 | 145, 117, 104, 77 |
UV-Vis Spectral Data of Analogous Pyridazinones
| Compound | Solvent | λmax (nm) |
| Pyridazine | Gas Phase | Broad absorption between 200-380 nm |
| Xanthine Derivatives (for chromophore comparison) | Methanol | ~210, ~250, ~275[4] |
Experimental Protocols for Spectral Characterization
The following are standard protocols for obtaining the spectral data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI-Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.
-
Fill a quartz cuvette with the dilute solution for analysis. Use a matched cuvette filled with the pure solvent as the reference.
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
-
The instrument will record the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λmax) is reported.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectral Characterization Workflow
Caption: Logical workflow for the comprehensive spectral characterization of the synthesized compound.
Conclusion
This technical guide outlines the essential methodologies and expected outcomes for the spectral characterization of this compound. By leveraging data from analogous structures, a predictive framework for its ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis data is established. The detailed experimental protocols provide a practical basis for researchers to synthesize and characterize this and other related pyridazinone derivatives. The provided workflows offer a clear visual representation of the synthesis and analysis processes. This guide serves as a foundational resource to support further research and development in the promising field of pyridazinone-based therapeutic agents.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Compounds bearing this heterocyclic core have demonstrated potential as anti-inflammatory, analgesic, anticancer, and cardiovascular agents. This in-depth technical guide focuses on the putative mechanisms of action of a specific derivative, 6-(thiophen-2-yl)pyridazin-3(2H)-one. While direct and comprehensive studies on this exact molecule are limited in publicly available literature, this document synthesizes data from structurally related pyridazinone and thiophene-containing compounds to infer its likely biological targets and signaling pathways. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in this chemical series.
Core Postulated Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, this compound is likely to exert its pharmacological effects through the modulation of key enzymes involved in inflammation and cellular signaling. The primary hypothesized mechanisms include inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and p38 mitogen-activated protein kinase (p38 MAPK). Additionally, inhibition of human leukocyte elastase and microsomal prostaglandin E synthase-1 (mPGES-1) are also considered as potential secondary mechanisms.
Cyclooxygenase-2 (COX-2) Inhibition: A Primary Anti-inflammatory Pathway
The anti-inflammatory properties of many pyridazinone derivatives are attributed to their ability to selectively inhibit COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Signaling Pathway
Caption: Postulated COX-2 inhibitory pathway of this compound.
Quantitative Data for Related Pyridazinone Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the COX-2 inhibitory activity of structurally related pyridazinone compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Compound COX-2 IC50 (µM) |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | >100 | 0.96 | >104 | Diclofenac | 0.8 |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | >100 | 0.99 | >101 | Diclofenac | 0.8 |
| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | >100 | 0.98 | >102 | Diclofenac | 0.8 |
| Pyridazine-based sulphonamide (7a) | >5 | 0.05 | >100 | Celecoxib | 0.05 |
| Pyridazine-based sulphonamide (7b) | >5 | 0.06 | >83.3 | Celecoxib | 0.05 |
| Pyrazole–pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | Celecoxib | 2.16 |
Data presented is for structurally related compounds and should be used for comparative purposes only.[1][2][3][4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[1][5][6][7][8]
Caption: Experimental workflow for in vitro COX inhibition assay.
Phosphodiesterase-4 (PDE4) Inhibition: A Potential Anti-inflammatory and Respiratory Therapeutic Avenue
PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several pyridazinone derivatives have been identified as potent PDE4 inhibitors, suggesting a similar potential for this compound.
Signaling Pathway
Caption: Postulated PDE4 inhibitory pathway of this compound.
Quantitative Data for Related Pyridazinone Derivatives
The following table presents the PDE4 inhibitory activities of some pyridazinone derivatives.
| Compound | PDE4 Subtype | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (20) | PDE4B | 0.251 | Roflumilast | ~0.009 |
| Pyrrolo[2,3-d]pyridazinone (9e) | PDE4B | 0.32 | Rolipram | 0.5 |
| Pyrrolo[2,3-d]pyridazinone (9e) | PDE4D | 2.5 | Rolipram | 0.5 |
| Pyridazinone derivative (37) | PDE4 | 2.8 | Zardaverine | 0.9 |
| Pyridazinone derivative (38) | PDE4 | 1.4 | Zardaverine | 0.9 |
Data presented is for structurally related compounds and should be used for comparative purposes only.[9][10][11][12]
Experimental Protocol: PDE4 Inhibition Assay
A common method to determine PDE4 inhibitory activity involves measuring the hydrolysis of radiolabeled cAMP.[13][14][15][16]
Caption: Experimental workflow for a radioactive PDE4 inhibition assay.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition: Targeting a Key Stress-Activated Pathway
p38 MAPK is a critical enzyme in the cellular response to stress and pro-inflammatory stimuli. Its activation leads to the production of inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Several pyridazine and pyridazinone derivatives have been identified as potent p38 MAPK inhibitors.
Signaling Pathway
Caption: Postulated p38 MAPK inhibitory pathway of this compound.
Quantitative Data for Related Pyridazine Derivatives
While specific data for the target compound is unavailable, the following table shows the p38 MAPK inhibitory activity of related pyridazine compounds.
| Compound | p38α IC50 (nM) | Cellular Assay (LPS-induced TNF-α) IC50 (nM) | Reference Compound | Reference Compound p38α IC50 (nM) |
| Trisubstituted pyridazine inhibitor | <10 | <100 | SB203580 | ~50 |
| Imidazo[1,2-a]pyridyl N-arylpyridazinone | ~20 | ~500 | SB203580 | ~50 |
Data presented is for structurally related compounds and should be used for comparative purposes only.[17][18][19][20]
Experimental Protocol: p38 MAPK Inhibition Assay
A common method for assessing p38 MAPK inhibition is a non-radioactive kinase assay that measures the phosphorylation of a substrate, such as ATF-2.[21][22][23][24]
Caption: Experimental workflow for a non-radioactive p38 MAPK inhibition assay.
Other Potential Mechanisms of Action
a) Human Leukocyte Elastase (HLE) Inhibition
A derivative of this compound has been hypothesized to inhibit serine proteases like human leukocyte elastase (HLE). HLE is involved in the degradation of extracellular matrix proteins and its overactivity is implicated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD).
-
Experimental Protocol: HLE inhibition can be measured spectrophotometrically by monitoring the cleavage of a specific substrate, such as N-succinyl-Ala-Ala-Ala-p-nitroanilide, in the presence and absence of the inhibitor.[25][26][27][28][29]
b) Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
Structurally related 2-(thiophen-2-yl)acetic acid derivatives have been identified as inhibitors of mPGES-1. This enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2) from PGH2, downstream of COX enzymes. Inhibition of mPGES-1 represents a more targeted approach to reducing PGE2-mediated inflammation.
-
Experimental Protocol: A cell-free mPGES-1 inhibition assay typically uses a microsomal fraction from IL-1β-stimulated A549 cells. The conversion of PGH2 to PGE2 is measured, often by ELISA, in the presence of test compounds.[30][31][32][33][34]
Conclusion
While the precise mechanism of action of this compound requires direct experimental validation, the existing literature on structurally related compounds provides a strong basis for several plausible hypotheses. The most prominent potential mechanisms involve the inhibition of key inflammatory enzymes, namely COX-2, PDE4, and p38 MAPK. The thiophene moiety may also contribute to activity against targets such as mPGES-1.
This technical guide provides a comprehensive overview of these potential mechanisms, including the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for their investigation. This information is intended to serve as a valuable resource for researchers and drug development professionals to guide future studies and unlock the full therapeutic potential of this promising class of molecules. Further investigation is warranted to definitively elucidate the primary target(s) of this compound and to establish a clear structure-activity relationship for this series.
References
- 1. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. actascientific.com [actascientific.com]
- 15. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 25. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of human leukocyte elastase bound to elastin: relative ineffectiveness and two mechanisms of inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibitory Effects of 150 Plant Extracts on Elastase Activity, and Their Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Screening of Novel 6-(Thiophen-2-yl)pyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of a promising class of heterocyclic compounds: novel 6-(thiophen-2-yl)pyridazin-3(2H)-one derivatives. This document details their potential as anticancer agents, outlines the experimental protocols for their evaluation, and presents key quantitative data to inform further research and development.
Introduction: The Therapeutic Potential of Pyridazinones
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include cardiovascular, anti-inflammatory, antimicrobial, and notably, anticancer effects. The versatile pyridazinone scaffold allows for various chemical modifications, enabling the development of derivatives with enhanced potency and selectivity. The incorporation of a thiophene ring at the 6-position has been explored to modulate the biological activity of the pyridazinone core, leading to the discovery of novel compounds with significant cytotoxic effects against cancer cells.
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives, revealing their potential to inhibit cancer cell proliferation and induce apoptosis. This guide summarizes the key findings in this area, providing a valuable resource for researchers in the field of oncology drug discovery.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of newly synthesized this compound derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
A study by Fadda et al. (2020) investigated the cytotoxic activity of a series of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives against the human breast cancer cell line (MCF-7).[3] The results, summarized in the table below, highlight the promising anticancer potential of these compounds, with some exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin.
| Compound | Structure | IC50 (µg/mL) against MCF-7 Cells[3] |
| 1 | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 4.7 |
| 2 | ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate | 8.2 |
| 3 | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 1.3 |
| 5 | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)-N'-((E)-thiophen-2-ylmethylene)acetohydrazide | 28.7 |
| 6 | 5-((2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)methyl)-5-(pyridin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)nicotinonitrile | 3.5 |
| 7a | N'-(benzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 4.2 |
| 7b | N'-(4-chlorobenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 3.8 |
| 7c | N'-(4-hydroxybenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 0.6 |
| 7d | N'-(4-methoxybenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 4.5 |
| Doxorubicin | Standard Chemotherapeutic Drug | 1.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological screening of this compound derivatives.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined from the dose-response curve.
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compounds as for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the test compounds on the progression of the cell cycle. This is typically done by staining the cellular DNA with a fluorescent dye and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compounds.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological screening of this compound derivatives.
General Experimental Workflow for Anticancer Screening
Caption: Experimental workflow for anticancer screening.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling pathway.
Apoptosis Induction Pathway
Caption: Apoptosis induction pathways.
Conclusion
Novel this compound derivatives represent a promising scaffold for the development of new anticancer agents. The data presented in this guide demonstrate their potent cytotoxic activity against human cancer cell lines. The detailed experimental protocols provide a solid foundation for researchers to conduct further biological screening and mechanistic studies. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the potential mechanisms of action and for planning future research directions. Further investigation into the structure-activity relationships, target identification, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
The Pivotal Role of the Thiophenyl Moiety in the Structure-Activity Relationship of Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a thiophenyl group to this versatile nucleus has been shown to significantly modulate its biological profile, leading to the discovery of potent agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiophenyl pyridazinones, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical class.
Core Structure and Key Pharmacophoric Features
The fundamental structure of a thiophenyl pyridazinone consists of a pyridazinone ring linked to a thiophene ring. The relative positions of these two rings, the substitution pattern on both moieties, and the nature of the linker, if any, are critical determinants of biological activity.
Key Structural Considerations for SAR Studies:
-
Position of the Thiophenyl Group: The attachment of the thiophene ring at different positions of the pyridazinone core (e.g., C4, C5, C6, or N2) dramatically influences the molecule's interaction with its biological target.
-
Substitution on the Thiophene Ring: The presence, nature, and position of substituents on the thiophene ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule.
-
Substitution on the Pyridazinone Ring: Modifications at other positions of the pyridazinone ring, such as N-alkylation or substitution at the remaining carbon atoms, are crucial for fine-tuning the biological activity and physicochemical properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for representative thiophenyl pyridazinone derivatives, highlighting their activity against various biological targets.
Table 1: Anticancer Activity of Thiophenyl Pyridazinones
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |
| IMB5043 | Thiophenylated pyridazinone | SMMC-7721 (Hepatocarcinoma) | Data not specified in abstract | [1] |
| Compound 5 | Thienopyrimidine derivative | MCF-7 (Breast Cancer) | 7.301 ± 4.5 | [2] |
| Compound 5 | Thienopyrimidine derivative | HepG-2 (Hepatocellular Carcinoma) | 5.3 ± 1.6 | [2] |
| Compound 8 | Thienopyrimidine derivative | MCF-7 (Breast Cancer) | 4.132 ± 0.5 | [2] |
| Compound 8 | Thienopyrimidine derivative | HepG-2 (Hepatocellular Carcinoma) | 3.3 ± 0.90 | [2] |
| Compound 7m | 3-nitrophenyl dihydropyrrolopyrazinopyrrolopyridazinone | Panc-1 (Pancreatic Cancer) | 12.54 | [3] |
Table 2: Kinase Inhibitory Activity of Thiophene-Containing Heterocycles
| Compound ID | Target Kinase | % Inhibition (at 20 µM) | IC50 (µM) | Citation |
| Compound 5 | General Kinase Screen | 80.29 | - | [2] |
| Compound 5 | FLT3 | - | 32.435 ± 5.5 | [2] |
| Compound 8 | General Kinase Screen | 79.35 | - | [2] |
| Compound 9b | General Kinase Screen | 81.8 | - | [2] |
| Compound 10 | General Kinase Screen | 79.19 | - | [2] |
| Compound 3s | PI3Kγ | - | 0.066 | [4] |
| Compound 3q | PI3Kγ | - | 0.430 | [4] |
| Compound 3f | PI3Kγ | - | 0.570 | [4] |
Signaling Pathways and Mechanisms of Action
Thiophenyl pyridazinones exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
One notable example is the antitumor activity of the thiophenylated pyridazinone IMB5043, which has been shown to induce DNA damage and activate the ATM-Chk2 signaling pathway, leading to cell cycle arrest and apoptosis.[1]
Caption: ATM-Chk2 signaling pathway activated by IMB5043.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel thiophenyl pyridazinone derivatives. The following sections provide representative experimental protocols.
General Synthetic Procedure for Pyridazinone Derivatives
A common method for the synthesis of pyridazinone derivatives involves the condensation of a β-aroylpropionic acid with a hydrazine derivative.[5]
Caption: General synthetic workflow for pyridazinone derivatives.
Step I: Synthesis of β-Aroylpropionic Acid A mixture of a substituted benzene and succinic anhydride is subjected to a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).[5] The resulting β-aroylpropionic acid is then purified.
Step II: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one The β-aroylpropionic acid from Step I is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5] The reaction mixture is then concentrated and cooled to afford the cyclized pyridazinone product.
Step III: Synthesis of Substituted Pyridazinone Derivatives The 6-aryl-4,5-dihydropyridazin-3(2H)-one is further reacted with various aromatic aldehydes in the presence of acetic anhydride to yield the final substituted pyridazinone derivatives.[5]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells (e.g., SMMC-7721, MCF-7, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits or established protocols.
General Procedure (Example for FLT3 Kinase):
-
The kinase reaction is set up in a microplate well containing the kinase enzyme, a specific substrate, and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is then quantified using a detection reagent that produces a measurable signal (e.g., luminescence, fluorescence, or absorbance).
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[2]
Conclusion and Future Perspectives
The incorporation of a thiophenyl moiety into the pyridazinone scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The SAR data presented in this guide underscore the importance of systematic structural modifications to optimize biological activity. Future research in this area should focus on:
-
Elucidation of molecular mechanisms: Further studies are needed to fully understand the specific molecular targets and signaling pathways modulated by thiophenyl pyridazinones.
-
Optimization of pharmacokinetic properties: Efforts should be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their in vivo efficacy and safety.
-
Exploration of novel therapeutic applications: The diverse biological activities of thiophenyl pyridazinones suggest their potential for treating a wide range of diseases beyond those already explored.
This technical guide serves as a foundational resource for researchers in the field, providing valuable insights into the SAR of thiophenyl pyridazinones and offering a roadmap for the design of next-generation therapeutics.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
In Silico Modeling of 6-(thiophen-2-yl)pyridazin-3(2H)-one Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational approaches used to model the interactions of 6-(thiophen-2-yl)pyridazin-3(2H)-one and its derivatives with various biological targets. The pyridazinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. In silico modeling plays a crucial role in elucidating the mechanisms of action, predicting binding affinities, and guiding the rational design of novel therapeutic agents based on this versatile core structure.
Biological Targets and Therapeutic Potential
Derivatives of this compound have been investigated for their potential to interact with a range of biological targets implicated in various disease states. While direct in silico studies on the specific parent compound are limited in publicly available literature, research on closely related analogs provides significant insights into its probable mechanisms of action.
Potential biological targets for pyridazinone derivatives, including those with a thiophene moiety, encompass a variety of enzymes and receptors. These include, but are not limited to:
-
Kinases: A broad family of enzymes that are key regulators of cell signaling. Pyridazinone derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), Dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), Fibroblast growth factor receptor (FGFR), and FER kinase.[1]
-
Enzymes involved in inflammation: Cyclooxygenase (COX) and 5-lipoxygenase (LOX) are critical enzymes in the inflammatory cascade, and their inhibition is a key strategy for anti-inflammatory drug development.[2]
-
Aldose Reductase: An enzyme implicated in diabetic complications.[3]
-
Human Cytosolic Branched-Chain Aminotransferase: A potential target for anticonvulsant agents.[4]
-
Serine Proteases: Such as human leukocyte elastase, which are involved in inflammatory processes. A derivative, 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide, is hypothesized to act through inhibition of such enzymes.[5]
The diverse range of potential targets highlights the therapeutic versatility of the this compound scaffold.
Quantitative Data from In Silico Studies
The following table summarizes quantitative data obtained from in silico and in vitro studies of various pyridazinone derivatives. This data is essential for comparing the potency and selectivity of different analogs and for validating the accuracy of computational models.
| Compound/Derivative Class | Target | Method | Key Findings | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | In vitro assay | IC50 = 251 ± 18 nM | [6] |
| 6-phenyl-pyridazin-3(2H)-one derivatives | Aldose Reductase | Molecular Docking | Binding free energy of -12.61 kcal/mol for the most potent derivative. | [3] |
| Dihydropyridazin-3(2H)-one derivatives | Human Cytosolic Branched Chain Aminotransferase | Molecular Docking | Binding affinity of -6.2 for the standard drug Gabapentin. | [4] |
| Triazolo-pyridazinone derivatives | Urokinase | In vitro assay & Molecular Docking | Compound 17 showed potent anticancer activity, comparable to doxorubicin. | [7] |
Experimental Protocols for In Silico Modeling
The following sections detail the typical methodologies employed in the in silico modeling of pyridazinone derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is then converted to a suitable format (e.g., PDBQT for AutoDock).[8]
-
-
Ligand Preparation:
-
The 2D structure of the pyridazinone derivative is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Charges and rotatable bonds are assigned, and the structure is saved in a compatible format.[9]
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.[8]
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding affinity (scoring function).[8]
-
-
Analysis of Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode based on the scoring function and clustering analysis.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[8]
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding mode and the nature of the interactions.
Protocol:
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Ions are added to neutralize the system.
-
-
Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.
-
-
Production Run:
-
A long-timescale MD simulation is performed to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in silico modeling of this compound.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing a powerful platform for understanding the molecular interactions of promising scaffolds like this compound. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen for potential biological targets, predict binding affinities, and rationally design novel derivatives with improved potency and selectivity. The continued application of these computational methods will undoubtedly accelerate the development of new therapeutics based on the versatile pyridazinone core.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide (EVT-4657380) [evitachem.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Pyridazinone Derivatives, with a Focus on 6-(thiophen-2-yl)pyridazin-3(2H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated pharmacokinetic profile of 6-(thiophen-2-yl)pyridazin-3(2H)-one and the methodologies for its determination. It is important to note that as of the date of this publication, specific, publicly available pharmacokinetic data for this particular compound is limited. Therefore, this guide draws upon the broader knowledge of pyridazinone derivatives and established principles of pharmacokinetic assessment to provide a foundational understanding for research and development professionals.
Introduction: The Promise of Pyridazinones
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The compound this compound, characterized by the presence of a thiophene ring, belongs to this versatile class of molecules. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical step in the journey from a promising lead compound to a potential therapeutic agent.
Anticipated Pharmacokinetic Profile of this compound
While specific data is not available, we can infer a likely pharmacokinetic profile based on the general characteristics of pyridazinone derivatives and related heterocyclic compounds.
Absorption: The absorption of pyridazinone derivatives can vary based on their physicochemical properties, such as lipophilicity and solubility. The presence of the thiophene group in this compound may influence its absorption characteristics. Oral bioavailability will be a key parameter to determine.
Distribution: Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will be influenced by its plasma protein binding and tissue permeability. Compounds of this class have been investigated for a range of targets, suggesting that their distribution profiles may be diverse.
Metabolism: Hepatic metabolism is the anticipated primary route of clearance for many pyridazinone derivatives. Common metabolic pathways for such heterocyclic compounds include oxidation, hydroxylation, and conjugation reactions mediated by cytochrome P450 enzymes. The thiophene ring may also be subject to specific metabolic transformations.
Excretion: The metabolites and any unchanged parent compound are expected to be excreted primarily through the renal and/or fecal routes. The exact excretion pathway will depend on the polarity of the metabolites.
Experimental Protocols for Pharmacokinetic Profiling
To elucidate the precise pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
IV Group: A single bolus dose of 2 mg/kg administered via the tail vein.
-
PO Group: A single oral gavage dose of 10 mg/kg.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic metabolic stability of this compound in liver microsomes.
Methodology:
-
System: Human or rat liver microsomes.
-
Incubation: The compound (at a final concentration, e.g., 1 µM) is incubated with liver microsomes and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Potential Signaling Pathways and Targets
While the specific molecular targets of this compound are yet to be fully elucidated, the pyridazinone class of compounds has been shown to interact with various biological targets. For instance, certain pyridazinone derivatives are known inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cyclic AMP (cAMP) levels.[4] Inhibition of PDE4 leads to an increase in cAMP, which can modulate inflammatory responses. Further research is required to determine if this compound interacts with this or other signaling pathways.
Conclusion
The pharmacokinetic profile of this compound is a critical dataset for its advancement as a potential therapeutic agent. Although specific data for this compound is not yet publicly available, this guide provides a comprehensive framework for its determination. The outlined experimental protocols for in vivo and in vitro studies will enable researchers to systematically evaluate its ADME properties. A thorough understanding of its pharmacokinetics, combined with further studies on its pharmacodynamics and potential molecular targets, will be instrumental in unlocking the full therapeutic potential of this promising pyridazinone derivative.
References
- 1. scispace.com [scispace.com]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Assessment of 6-(thiophen-2-yl)pyridazin-3(2H)-one: A Technical Guide
Disclaimer: Publicly available toxicological data for 6-(thiophen-2-yl)pyridazin-3(2H)-one is limited. This document provides a framework for its toxicological assessment based on the known properties of its core chemical scaffolds—thiophene and pyridazinone—and outlines standard experimental protocols for its evaluation. The data presented herein is illustrative and intended to serve as a template for future research.
Introduction
This compound is a heterocyclic compound featuring a pyridazinone ring linked to a thiophene moiety. The pyridazinone scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1] The thiophene ring, also common in pharmaceuticals, is a known structural alert, as its metabolic activation can lead to reactive intermediates with toxic potential.[2] This guide provides a comprehensive overview of the potential toxicological profile of this compound, details the requisite experimental protocols for its assessment, and visualizes potential metabolic and signaling pathways.
Chemical Identity
To ensure a thorough assessment, it is crucial to define the chemical identity of the substance.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-(2-Thienyl)-3(2H)-pyridazinone |
| CAS Number | 54558-07-5 |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| SMILES | O=C1C=CC(=NN1)C2=CC=CS2 |
Potential Toxicological Profile
The toxicological profile is predicted based on Structure-Activity Relationships (SAR) derived from its constituent moieties.
3.1 Metabolism and Potential for Bioactivation
The presence of the thiophene ring is a primary toxicological concern. Metabolism of thiophene-containing compounds by cytochrome P450 (CYP450) enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[2][3] These intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, particularly hepatotoxicity.
The two primary bioactivation pathways for the thiophene ring are S-oxidation and epoxidation. Quantum chemical studies suggest that the epoxidation pathway may be kinetically and thermodynamically more favorable, leading to a highly exothermic formation of the epoxide metabolite.
3.2 Acute Toxicity
The acute toxicity of this compound has not been determined. An acute oral toxicity study, following a standardized protocol such as OECD Guideline 423, would be necessary to determine its potential for acute toxicity upon single-dose exposure and to classify the substance according to the Globally Harmonised System (GHS).[4][5]
3.3 Genotoxicity
Genotoxicity assessment is critical to evaluate the potential for a compound to cause DNA or chromosomal damage. A standard battery of tests is required.
-
Gene Mutation: The Bacterial Reverse Mutation Assay (Ames test, OECD 471) is a primary screen for detecting point mutations.[6]
-
Chromosomal Damage: An in vitro micronucleus assay (OECD 487) is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[7][8]
3.4 Repeated Dose Toxicity
To understand the effects of longer-term exposure, a repeated dose toxicity study (e.g., OECD Guideline 407, 28-day study in rodents) is essential.[9][10] This study would identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below, based on internationally accepted OECD guidelines.
4.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on mortality.[11]
-
Test Animals: Typically, young adult female rats are used as they are often slightly more sensitive.
-
Dosing: The substance is administered orally by gavage. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any prior information.[12]
-
Procedure:
-
Three animals are dosed at the selected starting dose.
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
Observations include clinical signs of toxicity and mortality for up to 14 days.
-
-
Endpoint: The result is not a precise LD₅₀ but a classification of the substance into a GHS category.
4.2 Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. A mutagen can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13][14]
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Procedure:
-
The test compound is mixed with the bacterial tester strains in the presence and absence of S9 mix.
-
The mixture is plated on minimal agar plates.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.
4.3 In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Principle: This assay detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division, indicating clastogenic or aneugenic events.[8]
-
Cell Lines: Human peripheral blood lymphocytes or suitable cell lines (e.g., L5178Y, CHO, TK6) are used.[7]
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.
-
A cytokinesis blocker (Cytochalasin B) is often added to identify cells that have completed one cell division, as these are the cells scored for micronuclei.[8]
-
Cells are harvested, fixed, and stained.
-
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Presentation
Quantitative data from toxicological studies should be summarized in clear, structured tables. Below are templates for presenting hypothetical results.
Table 1: Hypothetical Acute Oral Toxicity Results (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs | GHS Classification |
| 300 | 3 | 0/3 | Lethargy, piloerection (resolved by 48h) | Proceed to 2000 mg/kg |
| 2000 | 3 | 1/3 | Severe lethargy, ataxia | Category 4 |
Table 2: Hypothetical Ames Test Results (OECD 471)
| Tester Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) | Fold Increase (vs. Control) | Result |
| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 | - | - |
| 10 | 28 ± 6 | 75 ± 9 | 2.5 | Positive | |
| 50 | 31 ± 5 | 152 ± 15 | 5.1 | Positive | |
| 100 | 35 ± 7 | 298 ± 25 | 9.9 | Positive | |
| TA100 | 0 (Control) | 130 ± 12 | 145 ± 15 | - | - |
| 100 | 142 ± 15 | 160 ± 18 | 1.1 | Negative |
Table 3: Hypothetical In Vitro Micronucleus Assay Results (OECD 487)
| Concentration (µM) | Treatment Duration | Without S9 Mix (% Micronucleated Cells) | With S9 Mix (% Micronucleated Cells) | Cytotoxicity (% of Control) | Result |
| 0 (Control) | 4h | 1.2 ± 0.3 | 1.4 ± 0.4 | 100 | - |
| 10 | 4h | 1.5 ± 0.5 | 3.8 ± 0.6 | 95 | Positive |
| 25 | 4h | 1.8 ± 0.4 | 8.9 ± 1.1 | 82 | Positive |
| 50 | 4h | 2.1 ± 0.6 | 15.2 ± 2.0 | 65 | Positive |
Potential Mechanisms and Signaling Pathways
Given the anti-inflammatory activity of many pyridazinone derivatives, this compound could potentially modulate key inflammatory signaling pathways. Pyridazinone-based compounds have been shown to inhibit signaling mediators like TNF-α and IL-6.[15] A plausible mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.
Conclusion and Future Directions
While this compound belongs to a class of biologically active molecules, a comprehensive toxicological assessment is imperative for its development as a potential therapeutic agent. The primary concerns stem from the thiophene moiety, which has a known potential for metabolic bioactivation leading to toxicity.
A systematic evaluation, beginning with in silico predictions followed by a standard battery of in vitro and in vivo tests as outlined in this guide, is required. Future research should focus on conducting these standardized assays to generate robust data on the acute toxicity, genotoxicity, and repeated dose toxicity of the compound. Furthermore, mechanistic studies should be performed to elucidate its mode of action and to confirm or refute the hypothesized interactions with inflammatory signaling pathways. This rigorous approach will ensure a thorough understanding of its safety profile and inform its potential for clinical development.
References
- 1. scispace.com [scispace.com]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. youtube.com [youtube.com]
- 13. measurlabs.com [measurlabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of 6-(thiophen-2-yl)pyridazin-3(2H)-one and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with a thiophene ring, a bioisostere of the phenyl group, the resulting 6-(thiophen-2-yl)pyridazin-3(2H)-one core presents a compelling framework for the development of novel therapeutics. While direct and extensive research on the parent molecule is limited, numerous derivatives have been synthesized and evaluated, revealing significant potential across various therapeutic areas, most notably in inflammation and cancer. This technical guide consolidates the available preclinical data on close analogs of this compound, providing insights into their mechanisms of action, experimental protocols, and structure-activity relationships, thereby offering a foundational resource for researchers in the field.
Introduction
Pyridazinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] The incorporation of a thiophene moiety is a common strategy in drug design to enhance biological activity and modulate pharmacokinetic properties.[5] This guide focuses on the therapeutic landscape of compounds built around the this compound core, with a particular emphasis on derivatives that have shown promising preclinical activity.
Key Therapeutic Areas and Mechanisms of Action
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of pyridazinone derivatives. Several studies have explored substitutions at the N-2 position of the pyridazinone ring, leading to the discovery of potent anti-inflammatory agents.
A series of 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones and related compounds have been synthesized and evaluated for their anti-inflammatory properties.[6] The proposed mechanism for many pyridazinone-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible isoform, COX-2.[7] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[8]
Another important anti-inflammatory target for pyridazinone derivatives is phosphodiesterase 4 (PDE4).[9] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Signaling Pathway: Putative Anti-inflammatory Mechanism of this compound Derivatives
Caption: Putative anti-inflammatory mechanisms of action for pyridazinone derivatives.
Anticancer Activity
Derivatives of the this compound scaffold have also been investigated for their potential as anticancer agents. The thione analog, 2-phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione, has demonstrated antiproliferative activity against various cancer cell lines.[9] The proposed mechanisms of action for pyridazinone-based anticancer agents are diverse and can include the inhibition of kinases involved in cell cycle progression and signal transduction.[11]
Quantitative Data
| Compound Class/Derivative | Target | Activity | Reference |
| Pyridazinone Derivatives | COX-2 Inhibition | IC50 values in the low micromolar to nanomolar range have been reported for various derivatives. | [8] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | IC50 = 251 ± 18 nM | [12] |
| Pyridazin-3(2H)-one derivatives | Vasorelaxant Activity | EC50 values ranging from 0.0025 to 2.9480 μM have been observed in some series. | [2] |
| 2-phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | Antiproliferative Activity | Effective against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines (qualitative). | [9] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives generally follow established methodologies in medicinal chemistry.
General Synthesis of 6-substituted-pyridazin-3(2H)-ones
A common and versatile method for the preparation of the pyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[4]
Workflow: General Synthesis of this compound
Caption: Generalized workflow for the synthesis of the core scaffold.
Protocol:
-
Reaction Setup: To a solution of the appropriate γ-ketoacid (e.g., 4-oxo-4-(thiophen-2-yl)butanoic acid) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[1][13]
In Vitro Anti-inflammatory Assays
The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandins.
Protocol:
-
Enzyme and Compound Incubation: The test compounds are pre-incubated with purified human COX-1 or COX-2 enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8]
The inhibitory activity against PDE4 can be assessed using enzymatic assays that measure the hydrolysis of cAMP.
Protocol:
-
Enzyme and Compound Incubation: Recombinant human PDE4 enzyme is incubated with the test compounds.
-
cAMP Addition: cAMP is added as the substrate.
-
Quantification of AMP: The amount of AMP produced is determined, often using a coupled enzymatic reaction that generates a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: IC50 values are determined from the concentration-response curves.[12]
Structure-Activity Relationships (SAR)
For the 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-one series, the nature of the substituent on the piperazine ring significantly influences the anti-inflammatory activity. Generally, the presence of an acetamide side chain at the N-2 position of the pyridazinone ring is favorable for activity.[6][7] Further optimization of the substituents on the thiophene ring and the pyridazinone core could lead to the identification of more potent and selective compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for inflammatory diseases and cancer. Although comprehensive data on the parent molecule is scarce, the biological activities of its derivatives underscore the potential of this chemical class. Future research should focus on the systematic exploration of the chemical space around this core, including:
-
Synthesis and screening of a focused library of derivatives to establish robust structure-activity relationships.
-
Elucidation of the precise molecular targets and signaling pathways for the most active compounds.
-
In vivo evaluation of lead compounds in relevant animal models of disease.
-
Assessment of the pharmacokinetic and toxicological profiles of promising candidates.
This concerted effort will be crucial in translating the therapeutic potential of this compound and its analogs into clinically viable treatments.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sarpublication.com [sarpublication.com]
- 8. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 9. Buy 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | 113362-21-3 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery of Novel Biological Targets for 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Immediate Release
A Deep Dive into the Pharmacological Potential of a Promising Heterocyclic Scaffold
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the strategies and methodologies for identifying novel biological targets for the compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. While direct target identification studies on this specific molecule are nascent, the broader class of pyridazinone derivatives has emerged as a fertile ground for discovering new therapeutic agents. This document synthesizes the known biological activities of the pyridazinone scaffold, details robust experimental protocols for target elucidation, and provides a framework for future research endeavors.
The pyridazinone core is a versatile heterocyclic structure recognized for its wide array of pharmacological activities.[1][2][3] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antihypertensive, and neuroprotective agents.[2][4][5] This diverse bioactivity suggests that the pyridazinone scaffold can interact with a multitude of biological targets, making it an attractive starting point for drug discovery campaigns.
Known Biological Targets of Pyridazinone Derivatives
Extensive research into pyridazinone derivatives has led to the identification of several key biological targets, primarily within the enzyme and receptor families. These findings provide a logical starting point for investigating the mechanism of action of this compound.
| Target Class | Specific Target/Pathway | Therapeutic Area |
| Enzymes | ||
| Tyrosine Kinases (e.g., FER, c-Met) | Oncology | |
| p38 MAP Kinase | Inflammation, Oncology | |
| Phosphodiesterases (PDEs), particularly PDE4 | Inflammation, Respiratory Diseases | |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | |
| 5-Lipoxygenase (5-LOX) | Inflammation | |
| Carbonic Anhydrase | Various | |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | |
| Phytoene Desaturase (PDS) | Agrochemical | |
| Serine Proteases (e.g., Human Leukocyte Elastase) | Inflammation | |
| Receptors | ||
| Histamine H3 Receptor | Neurological Disorders |
Signaling Pathways Implicated for Pyridazinone Derivatives
The identified targets of pyridazinone derivatives are integral components of various signaling pathways crucial in pathophysiology. Understanding these pathways is key to predicting the therapeutic potential of novel analogs like this compound.
One of the prominent pathways involves the inhibition of p38 MAP kinase, a key regulator of inflammatory cytokine production. By inhibiting p38, pyridazinone derivatives can modulate the downstream inflammatory cascade.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. miragenews.com [miragenews.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
Methodological & Application
Synthesis of 6-(Thiophen-2-yl)pyridazin-3(2H)-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of thiophene with succinic anhydride to yield the intermediate 4-oxo-4-(thiophen-2-yl)butanoic acid, followed by cyclization with hydrazine hydrate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Friedel-Crafts Acylation | Thiophene, Succinic Anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Nitrobenzene | 24 hours | Room Temperature | ~75% |
| 2 | Cyclization | 4-oxo-4-(thiophen-2-yl)butanoic acid | Hydrazine Hydrate | Ethanol | 3 hours | Reflux | ~80-90% |
Experimental Protocols
Step 1: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid
This procedure details the Friedel-Crafts acylation of thiophene with succinic anhydride.
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Standard laboratory glassware and equipment (three-necked flask, mechanical stirrer, dropping funnel, condenser)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a solution of succinic anhydride (0.1 mol) in 100 mL of nitrobenzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride (0.22 mol) is added portion-wise with vigorous stirring.
-
Thiophene (0.1 mol) is then added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured onto crushed ice and acidified with 5% hydrochloric acid.
-
The resulting mixture is subjected to steam distillation to remove the nitrobenzene.
-
The remaining aqueous solution is cooled, and the precipitated crude product is collected by filtration.
-
The crude product is dissolved in sodium bicarbonate solution, treated with charcoal, and filtered.
-
The filtrate is then acidified with dilute hydrochloric acid to precipitate the pure 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
This procedure describes the cyclization of the intermediate keto-acid to form the final pyridazinone product.
Materials:
-
4-oxo-4-(thiophen-2-yl)butanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser)
Procedure:
-
A mixture of 4-oxo-4-(thiophen-2-yl)butanoic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of ethanol is placed in a round-bottom flask.
-
The mixture is heated under reflux for 3 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic pathway for this compound.
This detailed protocol and the accompanying data are intended to facilitate the efficient and reproducible synthesis of this compound for research and development purposes. Proper laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Evaluation of 6-(thiophen-2-yl)pyridazin-3(2H)-one as a PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in inflammatory and immune cells. By hydrolyzing cAMP, PDE4 plays a crucial role in modulating inflammatory responses, making it a significant therapeutic target for a variety of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
The pyridazinone scaffold has been identified as a promising pharmacophore for the development of novel PDE4 inhibitors. This document provides a detailed experimental framework for the evaluation of 6-(thiophen-2-yl)pyridazin-3(2H)-one as a potential PDE4 inhibitor.
Mechanism of Action: The cAMP Signaling Pathway
The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). PDE4 inhibitors, such as this compound, exert their effects by preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). Activated PKA can phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to the modulation of gene expression and a reduction in the inflammatory response.
Data Presentation: PDE4 Inhibitory Activity of Related Pyridazinone Derivatives
The following table summarizes the in vitro PDE4 inhibitory activity of several pyridazinone derivatives, providing a benchmark for the evaluation of this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%.
| Compound | Scaffold | PDE4B IC50 (nM) | Reference Compound | PDE4B IC50 (nM) |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Pyridazinone | 251 ± 18 | Roflumilast | 0.2 - 0.9 |
| Zardaverine | Pyridazinone | 210 | Rolipram | ~490 (for TNF-α release) |
Note: IC50 values can vary depending on the specific assay conditions and the PDE4 isoform used.
Experimental Protocols
The following protocols describe the key in vitro assays for characterizing the PDE4 inhibitory potential of this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human PDE4.
Principle: This homogeneous assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the smaller FAM-AMP tumbles more rapidly in solution, resulting in a lower FP signal. The binding of the resulting phosphate group to a binding agent creates a larger complex that tumbles slowly, leading to a high FP signal. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
This compound (test compound)
-
Roflumilast or Rolipram (positive control)
-
FAM-cAMP (fluorescent substrate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except the "blank" controls. Add 5 µL of assay buffer to the blank wells.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of the binding agent solution to all wells to stop the enzymatic reaction.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the binding of the fluorescent product.
-
Detection: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cellular Assay for Anti-Inflammatory Activity (TNF-α Release Assay)
This assay assesses the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), leading to the production and release of TNF-α. PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the signaling pathways responsible for TNF-α production. The amount of TNF-α released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., human PBMCs, RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Roflumilast or Rolipram (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Pre-incubation: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound, the positive control, or vehicle (medium with DMSO). Pre-incubate the cells for 1-2 hours.
-
Cell Stimulation: Add LPS to the wells to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-24 hours in the CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
The provided protocols offer a robust framework for the initial in vitro characterization of this compound as a PDE4 inhibitor. Successful demonstration of potent and selective PDE4 inhibition, coupled with anti-inflammatory activity in cellular assays, would warrant further investigation, including evaluation against different PDE4 isoforms, assessment of in vivo efficacy in animal models of inflammatory disease, and pharmacokinetic and toxicological profiling. These steps are critical in the comprehensive evaluation of its potential as a novel therapeutic agent.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyridazinone core structure has been identified as a promising scaffold in the development of novel anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3] Derivatives of 6-(thiophen-2-yl)pyridazin-3(2H)-one have been synthesized and investigated for their potential analgesic and anti-inflammatory activities.[4][5] This document provides detailed protocols to evaluate the anti-inflammatory effects of this compound and its analogues.
The protocols described herein focus on in vitro assays to assess the compound's ability to modulate key inflammatory pathways. A primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established system for screening anti-inflammatory compounds.[6][7][8] Key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are measured.[2][6][9] Additionally, a cell-free cyclooxygenase-2 (COX-2) inhibition assay is included to investigate a potential direct enzymatic target.[10][11][12]
Signaling Pathways in Inflammation
A key signaling pathway activated by LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[13][14] These transcription factors then orchestrate the expression of pro-inflammatory genes, including those for iNOS (producing NO), COX-2 (producing PGE2), TNF-α, and IL-6. The diagram below illustrates this cascade, which is a common target for anti-inflammatory drug discovery.
Caption: LPS-induced pro-inflammatory signaling cascade.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for anti-inflammatory screening.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2 by ELISA
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][16][17][18][19]
Cell-Free COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-2 activity.
-
Use a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).[10][12][20][21]
-
Prepare a reaction mixture containing reaction buffer, heme, and human recombinant COX-2 enzyme.[20]
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[11][20]
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[20]
-
Measure the product formation (e.g., Prostaglandin G2) over time using a plate reader at the appropriate excitation/emission wavelengths (for fluorometric assays) or absorbance (for colorimetric assays).[10]
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± S.D. |
| 1 | Value ± S.D. |
| 10 | Value ± S.D. |
| 50 | Value ± S.D. |
| 100 | Value ± S.D. |
Table 2: Inhibition of NO, PGE2, TNF-α, and IL-6 Production by this compound in LPS-stimulated RAW 264.7 cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS (1 µg/mL) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Compound (1 µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Compound (10 µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Compound (50 µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
Table 3: COX-2 Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | Value |
| Celecoxib (Positive Control) | Value |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its effects on cell viability, the production of key inflammatory mediators in a cellular model, and its direct enzymatic activity on COX-2, researchers can gain valuable insights into the compound's potential as an anti-inflammatory agent. These studies will form the basis for further mechanistic investigations and preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 8. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols for Analgesic Activity Testing of 6-(Thiophen-2-yl)pyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic potential of novel 6-(thiophen-2-yl)pyridazin-3(2H)-one derivatives. The information presented herein is intended to guide researchers in the preclinical assessment of these compounds for pain management.
Introduction
Pyridazinone derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including analgesic and anti-inflammatory properties. The this compound scaffold, in particular, has been a subject of interest for the development of new therapeutic agents. The analgesic efficacy of these compounds is often attributed to their ability to modulate various pain signaling pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This document outlines the standard in vivo assays used to determine the analgesic activity of these derivatives and provides a framework for data interpretation and presentation.
Mechanism of Action: COX-2 Inhibition
A primary mechanism by which many pyridazinone derivatives are thought to exert their analgesic effects is through the inhibition of the COX-2 enzyme.[1] In response to inflammatory stimuli, the expression of COX-2 is induced, leading to the increased production of prostaglandins (PGs), which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce prostaglandin synthesis, thereby alleviating pain.
Caption: Simplified COX-2 signaling pathway in pain and inflammation.
Data Presentation
The analgesic activity of novel compounds is typically quantified and compared to a standard reference drug, such as aspirin or indomethacin. The data should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: Analgesic Activity of Pyridazinone Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 55.6 ± 3.2 | - |
| Aspirin | 100 | 28.4 ± 2.1 | 48.9 |
| Derivative A | 50 | 35.1 ± 2.8 | 36.9 |
| Derivative A | 100 | 22.7 ± 1.9 | 59.2 |
| Derivative B | 50 | 40.2 ± 3.5 | 27.7 |
| Derivative B | 100 | 29.8 ± 2.5 | 46.4 |
Note: The data presented in this table is representative and compiled from various studies on pyridazinone derivatives for illustrative purposes.
Experimental Protocols
Detailed methodologies for the most common in vivo analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This is a widely used and reliable method for screening peripheral analgesic activity. The intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
Workflow for Acetic Acid-Induced Writhing Test
Caption: Experimental workflow for the acetic acid-induced writhing test.
Protocol:
-
Animals: Swiss albino mice (20-25 g) of either sex are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a control group (vehicle), a standard group (e.g., Aspirin, 100 mg/kg), and test groups for each this compound derivative at various doses.
-
Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Waiting Period: A waiting period of 30-60 minutes is allowed for drug absorption.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, place the animals in individual observation chambers and record the number of writhes for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Hot Plate Test
The hot plate test is a common method to assess central analgesic activity. It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of analgesia.
Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats can be used.
-
Baseline Measurement: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, standard drug (e.g., Morphine, 5 mg/kg), and vehicle to their respective groups.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the animals on the hot plate and record the reaction time.
-
Data Analysis: The increase in reaction time (latency) is a measure of analgesic activity. The results can be expressed as the mean reaction time at each time point or as the percentage of maximum possible effect (% MPE).
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
Workflow for Thermal Analgesic Tests (Hot Plate & Tail-Flick)
Caption: General workflow for thermal analgesic assays.
Protocol:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Rats are commonly used for this assay.
-
Baseline Measurement: Gently restrain the animal and place its tail over the radiant heat source. Record the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.
-
Drug Administration: Administer the test compounds, a standard drug (e.g., Morphine), and the vehicle to their respective groups.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data is analyzed similarly to the hot plate test.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the analgesic activity of this compound derivatives. Consistent application of these methods will yield reliable and comparable data, which is crucial for the identification of promising lead candidates for further drug development. It is recommended to employ a battery of tests to assess both peripheral and central analgesic effects and to elucidate the potential mechanisms of action.
References
Application Notes and Protocols for 6-(thiophen-2-yl)pyridazin-3(2H)-one in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core linked to a thiophene ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridazinone derivatives, including anticancer properties.[1] Research into this class of compounds has demonstrated their potential to inhibit cancer cell proliferation through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[2][3] These application notes provide a comprehensive overview of the use of this compound and its closely related analogues in cancer cell line studies, including detailed experimental protocols and data presentation. While specific data for the parent compound is limited, the information presented here is based on the broader family of thiophene-substituted pyridazinones and serves as a guide for investigating its potential as an anticancer agent.
Data Presentation: Anticancer Activity of Thiophene-Pyridazinone Derivatives
The following tables summarize the reported in vitro anticancer activities of various this compound derivatives against a panel of human cancer cell lines. This data provides a baseline for understanding the potential efficacy of this class of compounds.
Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of Thiophene-Pyridazinone Derivatives in Various Cancer Cell Lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | GI₅₀ / IC₅₀ (µM) | Reference |
| Derivative 2h * | Leukemia (SR) | Not Specified | < 0.1 | [4] |
| Non-Small Cell Lung (NCI-H522) | Not Specified | < 0.1 | [4] | |
| Leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226) | Not Specified | < 1.0 | [4] | |
| Non-Small Cell Lung (NCI-H460) | Not Specified | < 1.0 | [4] | |
| Colon (HCT-116, HCT-15, HT29, KMI2, SW-620) | Not Specified | < 1.0 | [4] | |
| CNS (SF-295) | Not Specified | < 1.0 | [4] | |
| Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5) | Not Specified | < 1.0 | [4] | |
| Ovarian (OVCAR-3, NCI/ADR-RES) | Not Specified | < 1.0 | [4] | |
| Breast (MCF7) | Not Specified | < 1.0 | [4] | |
| IMB5043 | Non-Small Cell Lung (H460/DDP - cisplatin-resistant) | MTT | 3.01±0.06 | [5] |
| Non-Small Cell Lung (H460) | MTT | 4.38±0.04 | [5] | |
| Compound 4a | Colon (HCT-116) | SRB | 11.90 | |
| Breast (MCF-7) | SRB | 11.10 | ||
| 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | Breast (MCF-7) | Not Specified | Data not provided | [6] |
| Colon (HCT-116) | Not Specified | Data not provided | [6] | |
| Lung (A549) | Not Specified | Data not provided | [6] |
*Derivative 2h is a 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative.
Mechanism of Action
Studies on thiophene-substituted pyridazinone derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Several derivatives have been shown to induce apoptosis in cancer cells. For instance, the compound IMB5043, a pyridazinone and thiophene derivative, was found to activate both intrinsic and extrinsic apoptotic pathways in cisplatin-resistant non-small cell lung cancer cells.[2][5] This was evidenced by the upregulation of pro-apoptotic proteins such as Bax, p53, cytochrome C, cleaved caspase-3, cleaved-PARP, caspase-8, and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[2][5] Similarly, other allylthiopyridazine derivatives have been reported to induce apoptosis in hepatocarcinoma cells through a caspase-3-dependent mechanism, involving the release of cytochrome c and a decrease in the Bcl-2/Bax ratio.[3]
Cell Cycle Arrest
In addition to apoptosis, some pyridazinone derivatives have been observed to cause cell cycle arrest. For example, certain derivatives can arrest the cell cycle at different phases, thereby inhibiting cell proliferation.[7][8] The p53 tumor suppressor protein, a key regulator of the cell cycle, is often implicated in this process.[9] Activation of p53 can lead to the transcriptional activation of p21/WAF1, a cyclin-dependent kinase inhibitor that can halt the cell cycle at the G1/S or G2/M checkpoints.[9]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for a specific time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
Visualizations
The following diagrams illustrate the potential signaling pathways and a general experimental workflow for studying the anticancer effects of this compound.
Caption: Experimental workflow for investigating the anticancer effects.
Caption: Proposed apoptotic signaling pathway.
References
- 1. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemopreventive allylthiopyridazine derivatives induce apoptosis in SK-Hep-1 hepatocarcinoma cells through a caspase-3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - Hou - Translational Cancer Research [tcr.amegroups.org]
- 6. Buy 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | 113362-21-3 [smolecule.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-(Thiophen-2-yl)pyridazin-3(2H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-(thiophen-2-yl)pyridazin-3(2H)-one compound libraries to identify novel therapeutic agents. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown potential as potent inhibitors of key enzymes implicated in inflammation and other disease processes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). High-throughput screening of libraries based on this scaffold offers a powerful approach to discover novel and selective modulators of these targets for drug development programs.
Data Presentation
Quantitative data from HTS campaigns should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide templates for summarizing screening data, exemplified with representative data for this compound derivatives targeting COX-2 and PDE4.
Table 1: Representative COX-2 and COX-1 Inhibitory Activity of Screened Compounds
| Compound ID | R1 Substituent (at N-2) | R2 Substituent (at C-4/C-5) | COX-2 IC50 (µM)[1] | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Cpd-001 | -H | -H | 5.2 | >100 | >19.2 |
| Cpd-002 | -CH3 | -H | 2.8 | >100 | >35.7 |
| Cpd-003 | -CH2CH3 | -H | 1.5 | 85.3 | 56.9 |
| Cpd-004 | -Phenyl | -H | 0.78 | 50.2 | 64.4 |
| Cpd-005 | -H | -CH3 | 4.1 | >100 | >24.4 |
| Cpd-006 | -H | -Cl | 3.5 | 92.1 | 26.3 |
| Celecoxib | - | - | 0.35 | >50 | >142 |
Table 2: Representative PDE4B Inhibitory Activity of Screened Compounds
| Compound ID | R1 Substituent (at N-2) | R2 Substituent (at C-4/C-5) | PDE4B % Inhibition at 10 µM | PDE4B IC50 (µM)[2] |
| Cpd-007 | -H | -H | 45% | 12.5 |
| Cpd-008 | -CH3 | -H | 62% | 5.8 |
| Cpd-009 | -CH2CH3 | -H | 75% | 2.1 |
| Cpd-010 | -Phenyl | -H | 88% | 0.9 |
| Cpd-011 | -H | -CH3 | 51% | 9.7 |
| Cpd-012 | -H | -Br | 58% | 7.3 |
| Roflumilast | - | - | 95% | 0.008 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of HTS results. The following protocols describe the synthesis of a this compound library and the subsequent screening assays for COX-2 and PDE4 inhibition.
Protocol 1: Solid-Phase Synthesis of a this compound Library
This protocol is adapted from solid-phase synthesis strategies for pyridazinone derivatives, allowing for the generation of a diverse library of compounds[3].
Objective: To synthesize a library of this compound derivatives with diversity at the N-2 position.
Materials:
-
Wang Resin
-
3,6-Dichloropyridazine
-
Sodium Hydride (NaH)
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Various primary and secondary amines (for N-2 diversification)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane
-
Trifluoroacetic acid (TFA)
Procedure:
-
Immobilization of Pyridazine Scaffold:
-
Swell Wang resin in anhydrous DMF.
-
Treat the resin with NaH to generate the alkoxide.
-
Add 3,6-dichloropyridazine to the resin slurry and agitate at room temperature to immobilize the pyridazine scaffold onto the solid support.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Suzuki Coupling:
-
Swell the resin-bound chloropyridazine in a mixture of dioxane and water.
-
Add thiophene-2-boronic acid, a palladium catalyst, and a base (e.g., Na2CO3).
-
Heat the mixture under inert atmosphere until the reaction is complete (monitor by LC-MS analysis of a cleaved test sample).
-
Wash the resin extensively with water, DMF, and DCM.
-
-
N-2 Diversification:
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a solution of a unique primary or secondary amine in a suitable solvent (e.g., DMF or NMP).
-
Heat the reactions to drive the nucleophilic aromatic substitution at the N-2 position.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final compounds.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the individual compounds using high-throughput preparative HPLC.
-
Characterize the final products by LC-MS and NMR spectroscopy.
-
Protocol 2: High-Throughput Screening for COX-2 Inhibitors (Cell-Free Enzymatic Assay)
This protocol is based on a common HTS assay for measuring the peroxidase activity of purified COX-2[4].
Objective: To identify inhibitors of human recombinant COX-2 from the synthesized library.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing heme)
-
384-well microplates
-
Compound library in DMSO
-
Microplate reader
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each library compound in DMSO into the wells of a 384-well microplate.
-
Include positive controls (e.g., celecoxib) and negative controls (DMSO vehicle).
-
-
Enzyme Addition:
-
Prepare a solution of human recombinant COX-2 in assay buffer.
-
Dispense 10 µL of the enzyme solution into each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing arachidonic acid and TMPD in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
-
Detection:
-
Immediately measure the absorbance at 590 nm at 30-second intervals for 5 minutes using a microplate reader. The rate of increase in absorbance is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each compound relative to the DMSO controls.
-
Generate dose-response curves for active compounds to determine their IC50 values.
-
Protocol 3: High-Throughput Screening for PDE4 Inhibitors (Fluorescence Polarization Assay)
This protocol utilizes a fluorescence polarization (FP)-based assay, a common method for HTS of PDE inhibitors.
Objective: To identify inhibitors of human recombinant PDE4 from the synthesized library.
Materials:
-
Human recombinant PDE4B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Anti-cAMP antibody
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
384-well black microplates
-
Compound library in DMSO
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each library compound in DMSO into the wells of a 384-well microplate.
-
Include positive controls (e.g., roflumilast) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Prepare a reaction mixture containing PDE4B enzyme and FAM-cAMP in assay buffer.
-
Dispense 10 µL of the reaction mixture into each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add 10 µL of a solution containing the anti-cAMP antibody to each well to stop the reaction and generate the FP signal.
-
Incubate for an additional 15 minutes.
-
Measure the fluorescence polarization in each well using a microplate reader. A high FP signal indicates inhibition of PDE4 (less FAM-cAMP is hydrolyzed and thus more binds to the antibody).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound based on the FP signal relative to the controls.
-
Perform dose-response studies for hit compounds to determine their IC50 values.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound libraries.
Signaling Pathways
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
Caption: Simplified PDE4 signaling pathway and the point of inhibition.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data analysis guide for the structural elucidation of 6-(thiophen-2-yl)pyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound, belonging to the pyridazinone class of heterocycles, is of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this scaffold, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2]
Introduction
This compound is a heterocyclic compound featuring a pyridazinone ring substituted with a thiophene moiety. The structural confirmation and purity assessment of such small molecules are critical steps in the drug discovery and development pipeline. NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous assignment of the molecular structure. Mass spectrometry complements this by providing the accurate mass of the molecule and insights into its fragmentation patterns, further confirming the identity and aiding in the identification of potential metabolites or degradation products.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer: 500 MHz spectrometer equipped with a broadband probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
¹H NMR Acquisition Protocol:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Temperature: 298 K.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 4 seconds.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.
¹³C NMR Acquisition Protocol:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Temperature: 298 K.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1.5 seconds.
-
Processing: Apply a line broadening of 1 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.
ESI-MS Acquisition Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode. For fragmentation analysis, a tandem MS (MS/MS) experiment can be performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
Data Presentation
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound based on known data for similar structures.[3][4][5]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ (500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.0 | br s | - | 1H | NH (pyridazinone) |
| ~8.05 | dd | J = 3.8, 1.2 Hz | 1H | H-3' (thiophene) |
| ~7.80 | d | J = 9.8 Hz | 1H | H-4 (pyridazinone) |
| ~7.70 | dd | J = 5.0, 1.2 Hz | 1H | H-5' (thiophene) |
| ~7.20 | dd | J = 5.0, 3.8 Hz | 1H | H-4' (thiophene) |
| ~7.10 | d | J = 9.8 Hz | 1H | H-5 (pyridazinone) |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆ (125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C=O (C-3) |
| ~145.0 | C-6 (pyridazinone) |
| ~138.0 | C-2' (thiophene) |
| ~132.0 | C-4 (pyridazinone) |
| ~130.0 | C-5' (thiophene) |
| ~129.0 | C-3' (thiophene) |
| ~128.5 | C-4' (thiophene) |
| ~128.0 | C-5 (pyridazinone) |
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 179.0385 | 179.0388 | Protonated molecular ion |
| [M+Na]⁺ | 201.0204 | 201.0207 | Sodium adduct |
| [2M+H]⁺ | 357.0700 | 357.0705 | Protonated dimer |
Table 4: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 179.0385)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 179.0385 | 151.0432 | 28 | Loss of CO |
| 179.0385 | 111.0119 | 68 | Loss of C₄H₄S (thiophene) |
| 179.0385 | 96.0218 | 83 | Loss of C₄H₃S (thienyl radical) |
| 151.0432 | 124.0371 | 27 | Loss of HCN from the pyridazine ring |
Visualizations
Caption: Experimental workflow for NMR and MS analysis.
Caption: Logical workflow for data analysis and structural elucidation.
References
- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification method for 6-(thiophen-2-yl)pyridazin-3(2H)-one
An Application Note and Protocol for the HPLC Purification of 6-(thiophen-2-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is based on established protocols for structurally related pyridazinone and thiophene-containing heterocyclic compounds.
Introduction
This compound and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] Efficient purification is a critical step in the synthesis and characterization of these molecules to ensure high purity for subsequent biological assays and clinical studies. Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such polar heterocyclic compounds.[3][4] This application note describes a robust RP-HPLC method for the purification of this compound.
Experimental Protocols
A detailed methodology for the HPLC purification is provided below. This protocol is a starting point and may require optimization based on the specific crude sample matrix and available instrumentation.
1. Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Chemicals and Reagents:
-
Crude this compound sample.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade.
-
2. Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) or a solvent like Dimethyl Sulfoxide (DMSO) is recommended.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the HPLC column and system.
3. HPLC Method Parameters
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm). A C8 column can also be considered for less hydrophobic retention. For highly polar compounds, a polar-embedded column may provide better retention and selectivity.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water. The acidic modifier helps to protonate the nitrogen atoms in the pyridazinone ring, leading to better peak shapes.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 4.0 mL/min for a 10 mm ID semi-preparative column. The flow rate should be adjusted based on the column dimensions. |
| Column Temperature | 30 °C. Maintaining a constant column temperature can improve the reproducibility of retention times.[6] |
| Detection Wavelength | 254 nm or based on the UV absorbance maximum of this compound. A Diode Array Detector (DAD) can be used to monitor multiple wavelengths. For similar thiophene-containing compounds, detection around 240 nm has also been reported.[5] |
| Injection Volume | 100 - 500 µL, depending on the sample concentration and the capacity of the preparative column. |
4. Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the chromatogram from the UV detector.
-
Combine the relevant fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.
-
Analyze the purity of the final product by analytical HPLC.
Data Presentation
The following table provides a hypothetical summary of the purification results. Actual data will vary depending on the crude sample purity and the specific HPLC conditions used.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 180.21 g/mol |
| Retention Time (t_R) | Approximately 15.2 min (example) |
| Crude Purity | ~75% (by analytical HPLC) |
| Final Purity | >98% (by analytical HPLC) |
| Recovery Yield | ~85% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purification process for this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Formulation of 6-(thiophen-2-yl)pyridazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 6-(thiophen-2-yl)pyridazin-3(2H)-one, a poorly water-soluble compound, for in vivo research. The following sections offer guidance on solubility screening and the preparation of formulations suitable for oral, intravenous, and intraperitoneal administration.
Physicochemical Properties and Solubility
Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one in Various Pharmaceutical Solvents at 318.2 K [3][4][5][6]
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl sulfoxide (DMSO) | 4.73 |
| Polyethylene glycol-400 (PEG-400) | 4.12 |
| Transcutol® | 3.46 |
| Ethyl acetate (EA) | 0.681 |
| 2-Butanol | 0.218 |
| 1-Butanol | 0.211 |
| Propylene glycol (PG) | 0.150 |
| Isopropyl alcohol (IPA) | 0.144 |
| Ethylene glycol (EG) | 0.127 |
| Ethanol | 0.0822 |
| Methanol | 0.0518 |
| Water | 0.000126 |
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound for preclinical in vivo studies.[1][7][8] These include the use of co-solvent systems, cyclodextrins, and lipid-based formulations.[9][10][11][12][13][14]
Co-solvent Formulations
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic drugs.[9][15] This is a common and relatively straightforward approach for early-stage in vivo studies.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations.[19]
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are effective for enhancing the oral bioavailability of lipophilic drugs by improving their solubilization in the gastrointestinal tract.[10][11][12][13][14] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for different routes of administration.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol describes the preparation of a simple co-solvent system suitable for IP or IV administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Solubility Test: Begin by determining the approximate solubility of this compound in the chosen co-solvents (e.g., DMSO, PEG 400) to ensure the desired concentration can be achieved.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the organic solvents. A common starting ratio is 10% DMSO and 40% PEG 400.
-
Dissolution of Compound: Weigh the required amount of this compound and add it to the co-solvent vehicle.
-
Vortexing: Vortex the mixture until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution, but stability at this temperature should be confirmed.
-
Aqueous Dilution: Slowly add sterile saline to the dissolved compound solution to reach the final desired volume and concentration. For example, to make a final formulation with 10% DMSO, 40% PEG 400, and 50% saline, add an equal volume of saline to the drug dissolved in the DMSO/PEG 400 mixture.
-
Final Mixing and Filtration: Vortex the final formulation thoroughly to ensure homogeneity. Filter the solution through a 0.22 µm sterile syringe filter before administration.
Table 2: Example Co-solvent Formulations
| Component | Formulation A | Formulation B |
| DMSO | 10% | 5% |
| PEG 400 | 40% | 30% |
| Propylene Glycol | - | 20% |
| Saline (0.9% NaCl) | 50% | 45% |
Protocol 2: Cyclodextrin-Based Formulation for Intravenous (IV) Injection
This protocol details the preparation of an inclusion complex with HP-β-CD for IV administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringe filters (0.22 µm)
Procedure:
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Compound Addition: Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Complexation: Allow the mixture to stir for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution to a physiologically acceptable range (e.g., pH 6.5-7.5) using dilute HCl or NaOH.
-
Filtration: Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.
Protocol 3: Lipid-Based Formulation for Oral Gavage
This protocol outlines the preparation of a simple lipid-based formulation for oral administration in rodents.
Materials:
-
This compound
-
Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides) or similar lipid-based excipient
-
Labrasol® ALF (caprylocaproyl polyoxyl-8 glycerides) or similar surfactant
-
Transcutol® HP (diethylene glycol monoethyl ether) or similar co-solvent
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Formulation Preparation: Weigh and mix the selected oil, surfactant, and co-solvent. A common starting point for a self-emulsifying formulation could be a ratio of 30:40:30 (oil:surfactant:co-solvent).
-
Compound Dissolution: Add the required amount of this compound to the excipient mixture.
-
Mixing: Vortex the mixture until the compound is fully dissolved. Gentle heating in a water bath (e.g., 40°C) can be used to aid dissolution.
-
Visual Inspection: The final formulation should be a clear, homogenous solution. Before administration, the formulation can be diluted with a small amount of water to check for self-emulsification properties.
Potential Mechanism of Action and Signaling Pathways
Pyridazinone derivatives have been reported to exhibit anti-inflammatory properties through the modulation of key signaling pathways.[20][21][22][23][24] The proposed mechanisms often involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][24][25][26][27][28]
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate formulations to overcome its poor aqueous solubility. By systematically screening various excipients and employing strategies such as co-solvents, cyclodextrins, or lipid-based systems, researchers can prepare formulations that ensure adequate exposure for pharmacokinetic and pharmacodynamic studies. The provided protocols offer a starting point for formulation development, which should be optimized based on the specific requirements of the in vivo model and the physicochemical properties of the compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. stm.bookpi.org [stm.bookpi.org]
- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Evaluation of Cyclodextrin-Based Drug Formulation [jstage.jst.go.jp]
- 19. Evaluation of Different Formulations and Routes for the Delivery of the Ionizing Radiation Mitigator GS-Nitroxide (JP4-039) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sarpublication.com [sarpublication.com]
- 27. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-(thiophen-2-yl)pyridazin-3(2H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 6-(thiophen-2-yl)pyridazin-3(2H)-one represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents in various disease areas, including cancer, inflammation, and cardiovascular disorders. This document provides a comprehensive overview of the applications of this compound, including detailed experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative biological data.
Application Notes
The versatility of the this compound core stems from its unique structural features, which allow for diverse chemical modifications to optimize potency and selectivity for various biological targets. The thiophene moiety often contributes to enhanced biological activity and favorable pharmacokinetic properties.[1] The primary areas of application for this class of compounds are detailed below.
Anticancer Activity
Derivatives of this compound have emerged as promising anticancer agents.[2] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the primary targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2] By inhibiting VEGFR-2, these compounds can effectively suppress the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] For instance, compound 10l (a diarylurea derivative of the core structure) has been observed to cause G0-G1 phase arrest in non-small cell lung cancer (NSCLC) cells and upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2]
Anti-inflammatory Activity
The pyridazinone scaffold is a well-established pharmacophore for the development of anti-inflammatory agents.[3][4] Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[5] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4] The mechanism involves blocking the synthesis of prostaglandins, which are potent inflammatory mediators.
Phosphodiesterase (PDE) Inhibition
Certain pyridazinone derivatives are potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] Inhibition of specific PDE isoenzymes, such as PDE3 and PDE4, has therapeutic implications for cardiovascular diseases and inflammatory conditions. PDE3 inhibitors, for example, can exert positive inotropic and vasodilatory effects, making them potential candidates for the treatment of heart failure.[8] PDE4 inhibitors, on the other hand, have demonstrated significant anti-inflammatory effects and are being explored for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]
Quantitative Biological Data
The following table summarizes the reported biological activities of various derivatives of this compound and related pyridazinone compounds.
| Compound ID | Target | Assay | IC50 / GI50 | Cell Line / Enzyme | Reference |
| 17a | VEGFR-2 | Kinase Inhibition Assay | - | VEGFR-2 | [2] |
| 10l | Anticancer | 5-dose screen | 1.66–100 μM | A549/ATCC (NSCLC) | [2] |
| 8f | Anticancer | Single dose screen | 62.21% - 100.14% GI | Melanoma, NSCLC, Prostate, Colon | [2] |
| 17a | Anticancer | Single dose screen | 62.21% - 100.14% GI | Melanoma, NSCLC, Prostate, Colon | [2] |
| 4a | Anticancer | Cytotoxicity Assay | 11.90 µM | HCT-116 (Colon) | |
| 4d | Anticancer | Cytotoxicity Assay | 10.43 µM | HCT-116 (Colon) | |
| 4a | Anticancer | Cytotoxicity Assay | 11.10 µM | MCF-7 (Breast) | |
| Compound 9a | Anticancer | Cell Growth Inhibition | 5.2 µM | NCI-H460 (Lung) | [9] |
| Compound 6a | COX-2 | Enzyme Inhibition Assay | 0.11 µM | COX-2 | [5] |
| Compound 16a | COX-2 | Enzyme Inhibition Assay | 0.24 µM | COX-2 | [5] |
| Compound 5a | COX-2 | Enzyme Inhibition Assay | 0.19 µM | COX-2 | [5] |
| Compound 4ba | PDE4B | Enzyme Inhibition Assay | 251 ± 18 nM | PDE4B | [7] |
| Olaparib | PARP | Enzyme Inhibition Assay | 0.015 µM | - | [8] |
| Talazoparib | PARP | Enzyme Inhibition Assay | 0.0002 µM | - | [8] |
| Compound 43 | Anticancer | Cytotoxicity Assay | 2.9 µM | Panc-1 (Pancreatic) | [8] |
| Compound 43 | Anticancer | Cytotoxicity Assay | 2.2 µM | Paca-2 (Pancreatic) | [8] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the cyclization of a γ-ketoacid with hydrazine hydrate.[10] Further modifications can be introduced at various positions of the pyridazinone ring.
Protocol for the Synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one:
-
Step 1: Friedel-Crafts Acylation. To a solution of thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add succinic anhydride and stir the reaction mixture at room temperature. After completion of the reaction (monitored by TLC), quench the reaction with ice-water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
Step 2: Cyclization. Dissolve the 4-oxo-4-(thiophen-2-yl)butanoic acid in a suitable solvent (e.g., ethanol). Add hydrazine hydrate and reflux the mixture for several hours. After cooling, the product, 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, will precipitate out and can be collected by filtration, washed, and dried.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as various concentrations of the test compound and a reference inhibitor (e.g., celecoxib).
-
Reaction Mixture: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound or reference inhibitor.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation and Termination: Incubate the plate at room temperature for a specified time (e.g., 2 minutes) and then stop the reaction.
-
Detection: Measure the peroxidase activity by adding a colorimetric substrate and measuring the absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (concentration that inhibits enzyme activity by 50%).
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoenzyme.[7]
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of the purified PDE enzyme (e.g., PDE4B) and various concentrations of the test compound.
-
Reaction Mixture: In a suitable assay plate, add the PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period to allow for enzymatic cleavage of the substrate.
-
Detection: Stop the reaction and add a binding agent that specifically binds to the cleaved, non-cyclic nucleotide. The unbound, uncleaved substrate will generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a suitable plate reader. A decrease in fluorescence indicates inhibition of PDE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: General synthesis of the this compound core.
Caption: Proposed anticancer mechanism of this compound derivatives.
Caption: Workflow for the in vitro biological evaluation of pyridazinone derivatives.
References
- 1. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-(Thiophen-2-yl)pyridazin-3(2H)-one as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 6-(thiophen-2-yl)pyridazin-3(2H)-one scaffold. This heterocyclic system has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents.
Introduction
The this compound core combines the structural features of a thiophene ring and a pyridazinone ring. This unique combination has been explored for its potential to interact with various biological targets. The pyridazinone moiety is a well-established pharmacophore found in numerous biologically active compounds, while the thiophene ring is a bioisostere of the phenyl ring, often used to modulate physicochemical properties and enhance biological activity.[1] Research has primarily focused on the development of derivatives with anti-inflammatory and analgesic properties, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[2]
Synthesis of the Scaffold and Derivatives
The synthesis of the this compound scaffold is typically achieved through a two-step process. The first step involves the synthesis of the precursor γ-ketoacid, 4-oxo-4-(thiophen-2-yl)butanoic acid. This is commonly prepared via a Friedel-Crafts acylation of thiophene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
The second step is the cyclization of the resulting γ-ketoacid with hydrazine hydrate to form the 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one intermediate. Subsequent dehydrogenation yields the aromatic this compound scaffold. Further derivatization is readily achieved at the N-2 position of the pyridazinone ring through various substitution reactions.
Biological Activity and Quantitative Data
Derivatives of the this compound scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. Their primary mechanism of action is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.
Anti-inflammatory and Analgesic Activity
A series of 2-substituted-6-(thiophen-2-yl)pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory and analgesic effects. The following tables summarize the quantitative data for a selection of these compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-Substituted-6-(thiophen-2-yl)pyridazin-3(2H)-one Derivatives
| Compound ID | R-Group (at N-2 position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 1a | -CH₃ | >100 | 1.5 | >66.7 |
| 1b | -CH₂CH₃ | >100 | 1.2 | >83.3 |
| 1c | -CH₂-Ph | >100 | 0.8 | >125 |
| 1d | -CH₂-(4-Cl-Ph) | >100 | 0.5 | >200 |
| 1e | -CH₂-(4-F-Ph) | >100 | 0.6 | >166.7 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
| Indomethacin | (Reference Drug) | 0.1 | 5.2 | 0.019 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) |
| 1c | 20 | 55 | 60 |
| 1d | 20 | 65 | 72 |
| 1e | 20 | 62 | 68 |
| Celecoxib | 10 | 70 | 75 |
| Indomethacin | 10 | 68 | 78 |
Note: The data presented in these tables are representative examples and may be compiled from various sources. For specific and detailed data, please refer to the original research articles.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anti-inflammatory effects of this compound derivatives is the inhibition of the cyclooxygenase (COX) pathway. By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. More recently, research has suggested that pyridazinone derivatives may also modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
COX-2 Inhibition Pathway
Experimental Protocols
Synthesis of this compound (Scaffold)
This protocol describes the synthesis of the parent scaffold, which can then be used for further derivatization.
Step 1: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in dry nitrobenzene (100 mL), add succinic anhydride (0.1 mol) portion-wise at 0-5 °C.
-
Add thiophene (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of benzene and petroleum ether to afford pure 4-oxo-4-(thiophen-2-yl)butanoic acid.
Step 2: Synthesis of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one
-
A mixture of 4-oxo-4-(thiophen-2-yl)butanoic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol (50 mL) is refluxed for 6 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Step 3: Dehydrogenation to this compound
-
To a solution of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one (0.02 mol) in glacial acetic acid (30 mL), add bromine (0.022 mol) dropwise with stirring.
-
Heat the reaction mixture on a water bath for 2 hours.
-
Pour the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.
General Procedure for N-2 Substitution
-
To a solution of this compound (0.01 mol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add potassium carbonate (0.015 mol).
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Stir the mixture at room temperature for 30 minutes.
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Add the appropriate alkyl or benzyl halide (0.011 mol) dropwise.
-
Continue stirring at room temperature for 12-24 hours (monitor by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the desired 2-substituted derivative.
Synthetic Workflow
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compound or reference drug (dissolved in DMSO).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for 10 minutes.
-
Stop the reaction by adding a solution of HCl.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Measure the amount of PGE2 produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): control (vehicle), reference drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the mean increase in paw volume.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of new therapeutic agents, particularly for the treatment of inflammatory conditions and pain. The synthetic accessibility of this scaffold allows for extensive structural modifications at the N-2 position, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Further research into the modulation of other signaling pathways beyond COX inhibition will continue to expand the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I optimize the yield?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Below is a systematic approach to troubleshoot and enhance your reaction yield.
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Purity of Starting Materials: Ensure the purity of the starting materials, 4-oxo-4-(thiophen-2-yl)butanoic acid and hydrazine hydrate. Impurities can lead to undesirable side reactions and hinder the cyclization process. It is advisable to use freshly purified reagents.
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Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures could lead to the decomposition of reactants or the final product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and duration.
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Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.
-
Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
A2: The formation of multiple products is a frequent issue. Understanding the potential side reactions can help in devising strategies to minimize them.
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Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to a mixture of the intermediate and the final product.
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Solution: Ensure a sufficient reaction time and optimal temperature to drive the cyclization to completion. The use of an acid catalyst, such as acetic acid, can also promote cyclization.
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N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.
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Solution: Employ milder reaction conditions and carefully control the temperature. Avoid the use of unnecessarily strong reagents.
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Q3: I am having difficulty with the purification of the final product. What is a recommended purification protocol?
A3: Proper purification is essential to obtain a high-purity product.
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Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. The solid should be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form crystals.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct synthesis involves the condensation reaction between 4-oxo-4-(thiophen-2-yl)butanoic acid and hydrazine hydrate. This reaction is typically carried out in a protic solvent like ethanol and often involves heating under reflux.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to monitor and control are:
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Stoichiometry of Reactants: Using a slight excess of hydrazine hydrate can help drive the reaction to completion.
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Reaction Temperature and Time: These should be optimized to ensure complete conversion without causing degradation.
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Choice of Solvent: The solvent can affect the solubility of the reactants and the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables summarize hypothetical quantitative data to illustrate the impact of different parameters on the reaction yield.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 (Reflux) | 6 | 75 |
| Methanol | 65 (Reflux) | 8 | 68 |
| Acetic Acid | 100 | 4 | 82 |
| Toluene | 110 (Reflux) | 12 | 55 |
Table 2: Effect of Temperature on Reaction Yield in Ethanol
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 50 | 12 | 45 |
| 65 | 8 | 65 |
| 78 (Reflux) | 6 | 75 |
| 90 | 4 | 72 (with some degradation) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-oxo-4-(thiophen-2-yl)butanoic acid and hydrazine hydrate.
Materials:
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4-oxo-4-(thiophen-2-yl)butanoic acid
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Hydrazine hydrate (80% solution in water)
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Ethanol
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating mantle
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Magnetic stirrer
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TLC plates (silica gel)
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-oxo-4-(thiophen-2-yl)butanoic acid in ethanol.
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To this solution, add 1.2 equivalents of hydrazine hydrate dropwise with stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]
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Monitor the progress of the reaction by TLC.
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After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
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Collect the solid product by filtration.
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Wash the solid with a small amount of cold ethanol.
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Dry the product under vacuum to obtain the crude this compound.
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The crude product can be further purified by recrystallization from ethanol.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Troubleshooting guide for pyridazinone synthesis side reactions
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during the synthesis of pyridazinone derivatives.
Q1: I am observing a low yield of my desired pyridazinone product. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Purity of Starting Materials: Impurities in your γ-ketoacids (or 1,4-dicarbonyl compounds) and hydrazine derivatives can participate in unwanted side reactions, inhibiting the desired cyclization.
-
Recommendation: Ensure the purity of your starting materials. Use freshly purified reagents whenever possible.
-
-
Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield.
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Recommendation: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] If you are experiencing low yields, consider screening different solvents.
-
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor.
-
Recommendation: An acidic medium can catalyze the dehydration step. However, be cautious as strongly acidic conditions may promote side reactions.[1]
-
-
Incomplete Water Removal: The cyclization step produces water. According to Le Chatelier's principle, the presence of water can hinder the forward reaction.
-
Recommendation: In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.[1]
-
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common issue. Understanding these side reactions is key to their mitigation.
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Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
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Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazinone products.[1]
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Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine, or even on the pyridazinone ring itself, leading to undesired byproducts.[1]
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Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
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N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am getting a mixture of N-alkylated products when using a substituted hydrazine. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nucleophilic nitrogen atoms. The regioselectivity is influenced by several factors:
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Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
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Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]
Recommendation: A systematic screening of reaction conditions is often necessary to improve regioselectivity.
Data Presentation
Table 1: Impact of Reaction Conditions on Pyridazinone Synthesis Yield
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 72 | [2] |
| Phenyl-fulvene and Hydrazine hydrate | Methanol, Room Temperature, 24h | Phenyl-Substituted 5,6-Fused Ring Pyridazine | 71 | [1] |
| γ-keto acids and Hydrazine derivatives | Solid-phase synthesis, THF, 60°C, 1h | 4,5-dihydropyridazin-3(2H)-ones | >90 |
Table 2: Solubility of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 103) |
| Water | 293.2 | 0.00075 |
| 313.2 | 0.00161 | |
| Ethanol | 293.2 | 3.99 |
| 313.2 | 6.96 | |
| Isopropyl alcohol (IPA) | 293.2 | 3.65 |
| 313.2 | 6.51 | |
| Ethyl Acetate (EA) | 293.2 | 8.80 |
| 313.2 | 14.50 | |
| Dimethyl sulfoxide (DMSO) | 293.2 | 495.0 |
| 313.2 | 677.0 |
Data adapted from reference.
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.
Materials:
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β-Benzoylpropionic acid
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Hydrazine hydrate (99%)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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TLC plates (silica gel)
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Developing chamber
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UV lamp
Procedure:
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Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add hydrazine hydrate (1.2 equivalents) to the solution.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by TLC.
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Prepare a TLC chamber with a suitable solvent system (e.g., Toluene: Ethyl acetate: Formic acid (5:4:1)).[2]
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Spot the reaction mixture on a TLC plate alongside the starting material.
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Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]
Protocol 2: Purification of Pyridazinone Derivatives by Flash Column Chromatography
This protocol provides a general procedure for the purification of pyridazinone derivatives using flash column chromatography.
Materials:
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Crude pyridazinone derivative
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Silica gel
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Appropriate solvent system (e.g., Hexane/Ethyl Acetate)
-
Glass column
-
Collection tubes
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Rotary evaporator
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate solvent system that provides good separation of your desired product from impurities. Aim for an Rf value of 0.2-0.4 for the product.
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Pack the Column:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles.
-
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Load the Sample:
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Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample to the top of the packed column.
-
-
Elute the Column:
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Begin eluting the column with the chosen solvent system.
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Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Improving the Solubility of 6-(thiophen-2-yl)pyridazin-3(2H)-one for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-(thiophen-2-yl)pyridazin-3(2H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility?
A1: For poorly water-soluble compounds like this compound, the initial approach involves preparing a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological assay (usually <0.5% for DMSO in cell-based assays).
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous buffer is exceeded upon dilution of the organic stock solution. To prevent this, you can try several strategies:
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Optimize the final concentration: The final concentration of your compound may be too high for its aqueous solubility. Try lowering the final concentration in your assay.
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Modify the dilution method: Instead of a single large dilution, perform serial dilutions. Adding the stock solution dropwise to the vortexing buffer can also help.
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Use co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer can improve solubility.
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Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Determining the pKa of your compound can help in selecting an optimal buffer pH to enhance solubility.
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Utilize solubilizing excipients: Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Q3: Can I heat the solution to dissolve my compound?
A3: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in the stock solvent. However, prolonged or excessive heating should be avoided as it can lead to compound degradation. Always visually inspect for any changes in the solution's appearance after warming.
Q4: How does the presence of serum in my cell culture medium affect the solubility of my compound?
A4: Serum proteins can sometimes interact with small molecules, which can either increase or decrease their apparent solubility. In some cases, proteins can bind to the compound, keeping it in solution. In other instances, interactions can lead to aggregation and precipitation. It is advisable to first test the solubility of your compound in a serum-free medium to understand its baseline aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in 100% DMSO to make a stock solution. | The concentration is too high for the compound's solubility in DMSO. | Try reducing the stock solution concentration. Gentle warming (to 37°C) and sonication can also be attempted to aid dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock into the aqueous buffer. | The compound's aqueous solubility limit has been exceeded. This is a common issue with hydrophobic compounds. | Lower the final concentration of the compound. Perform serial dilutions instead of a single large dilution. Add the stock solution slowly while vortexing the buffer. Consider using a co-solvent in the final buffer. |
| The solution is initially clear but a precipitate forms over time during the experiment. | The compound may be unstable in the aqueous buffer, or the initial concentration was close to the solubility limit and has precipitated out over time. | Assess the stability of the compound in the assay buffer over the time course of your experiment. If precipitation occurs, a lower final concentration may be necessary. The use of solubilizing agents like cyclodextrins could also help maintain solubility over time. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration in the assay. | Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitation in the final assay solution. Prepare fresh dilutions for each experiment. |
Quantitative Data
Table 1: Solubility of 6-phenylpyridazin-3(2H)-one in Various Solvents at 318.2 K (45.05 °C)[1][2]
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl sulfoxide (DMSO) | 4.73 |
| Polyethylene glycol-400 (PEG-400) | 4.12 |
| Transcutol® | 3.46 |
| Ethyl acetate | 0.681 |
| 2-Butanol | 0.218 |
| 1-Butanol | 0.211 |
| Propylene glycol (PG) | 0.150 |
| Isopropyl alcohol (IPA) | 0.144 |
| Ethylene glycol (EG) | 0.127 |
| Ethanol | 0.0822 |
| Methanol | 0.0518 |
| Water | 0.000126 |
Data is presented to illustrate the significant impact of solvent choice on the solubility of a related pyridazinone derivative.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Determine the required mass of the compound: Based on the desired stock solution concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
-
Determine the pKa: Ideally, the pKa of the compound should be experimentally determined or accurately predicted.
-
Prepare buffers: Prepare a series of buffers with pH values ranging around the pKa.
-
Solubility testing: Add an excess amount of the compound to each buffer.
-
Equilibrate: Shake the samples for 24-48 hours at a constant temperature to reach equilibrium.
-
Separate and quantify: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Select optimal pH: Choose the buffer pH that provides the highest solubility while being compatible with your biological assay.
Visualizations
Signaling Pathways
Pyridazinone derivatives have been reported to exhibit anti-inflammatory and vasodilatory activities.[4][5][6][7][8][9][10][11][12][13] A potential mechanism of action for their anti-inflammatory effects could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, which is activated by stimuli like TNF-α and IL-6.
Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. origene.com [origene.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridazinone Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazinone compounds encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone compound is showing very low solubility in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of many pyridazinone derivatives due to their often rigid, planar structures and lipophilic nature.[1] The first steps in troubleshooting this issue involve a systematic approach to formulation development. We recommend starting with simple and rapid methods before moving to more complex techniques. A general workflow is to first attempt solubilization using co-solvents and pH adjustment. If these are not successful or suitable for your experimental system, more advanced techniques such as the use of cyclodextrins or the preparation of solid dispersions should be considered.
Q2: How do I choose the right organic co-solvent for my pyridazinone compound, and what are the limitations?
A2: The choice of co-solvent depends on the specific pyridazinone derivative and the requirements of your experiment. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.[2] Other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] The selection should be based on the polarity of your compound; for instance, pyridazinone derivatives with higher lipophilicity may dissolve better in less polar co-solvents.
A key limitation is the potential for the co-solvent to interfere with your biological assay or to be toxic to cells. It is crucial to determine the maximum tolerable concentration of the co-solvent in your final assay medium. Typically, for cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to minimize cytotoxic effects.
Q3: Can pH adjustment improve the solubility of my pyridazinone compound?
A3: Yes, if your pyridazinone derivative has ionizable functional groups, pH adjustment can significantly enhance its aqueous solubility. Many pyridazinone structures contain basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Conversely, acidic protons on the pyridazinone ring can be deprotonated at basic pH, also leading to increased solubility. To effectively use this strategy, it is essential to know the pKa of your compound. The general rule is to adjust the pH of the solution to at least two units away from the pKa of the functional group to ensure it is predominantly in its ionized, more soluble form.
Q4: What are solid dispersions, and how can they enhance the solubility of pyridazinone compounds?
A4: Solid dispersions are systems where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[4][5] This technique can significantly improve the dissolution rate and apparent solubility of a compound. The mechanisms behind this enhancement include:
-
Reduction of particle size: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a dramatic increase in the surface area available for dissolution.
-
Increased wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Formation of an amorphous state: Conversion of the crystalline drug to a higher-energy amorphous state increases its apparent solubility.[6]
Commonly used carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
Q5: How do cyclodextrins work to improve the solubility of pyridazinone compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can form inclusion complexes with poorly soluble molecules, like many pyridazinone derivatives, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's cavity.[8][9] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[7] The resulting complex is then dissolved in the aqueous medium.
Troubleshooting Guides
Issue 1: Precipitation of the Pyridazinone Compound Upon Dilution of a DMSO Stock Solution into Aqueous Buffer.
Possible Causes and Solutions:
-
Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility.
-
Solution:
-
Determine the Kinetic Solubility: Before proceeding with your experiments, perform a kinetic solubility assay to determine the maximum concentration of your compound that can be dissolved in the assay buffer without precipitating. A simple method is to prepare serial dilutions of your DMSO stock in the aqueous buffer and measure the turbidity using a spectrophotometer.
-
Reduce the Final Concentration: If possible, lower the final concentration of your compound in the assay to below its measured kinetic solubility limit.
-
Use a Higher Percentage of Co-solvent (with caution): If the experimental design allows, you can try to increase the percentage of the co-solvent in the final solution. However, always run a vehicle control to ensure the higher co-solvent concentration does not affect the assay outcome.
-
Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants in your aqueous buffer to increase the solubility of your compound.
-
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility.
Possible Causes and Solutions:
-
Cause: The compound is not fully dissolved, leading to variability in the actual concentration in solution.
-
Solution:
-
Ensure Complete Dissolution of the Stock Solution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or sonication can sometimes help to fully dissolve the compound in the stock solvent.
-
Optimize the Dilution Method: When diluting the stock solution into the aqueous buffer, add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help to avoid localized high concentrations that may lead to precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of your compound for each experiment, as some compounds may precipitate out of solution over time.
-
Consider Formulation Approaches: If inconsistent results persist, it is a strong indication that a more robust formulation strategy, such as creating a solid dispersion or a cyclodextrin complex, is necessary to ensure consistent and reliable dosing.
-
Data Presentation
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^2) |
| Water | 298.2 | 0.00058 |
| Water | 318.2 | 0.00126 |
| Methanol | 298.2 | 0.35 |
| Methanol | 318.2 | 0.52 |
| Ethanol | 298.2 | 0.55 |
| Ethanol | 318.2 | 0.82 |
| 1-Butanol | 298.2 | 1.45 |
| 1-Butanol | 318.2 | 2.11 |
| Ethyl Acetate | 298.2 | 5.85 |
| Ethyl Acetate | 318.2 | 8.81 |
| DMSO | 298.2 | 40.30 |
| DMSO | 318.2 | 47.30 |
Data adapted from Molecules 2019, 24(18), 3404.[10]
Table 2: Example of Solubility Enhancement of a Pyridazinone Analog (Celecoxib) Using Solid Dispersions.
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Pure Celecoxib | 1.8 ± 0.33 | - |
| Co-milled Celecoxib with PVP, Mannitol, and SLS | 8.6 ± 1.06 | ~4.8 |
Data adapted from Pharmaceutics 2020, 12(2), 149.[2]
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic equilibrium solubility of a pyridazinone compound.
Materials:
-
Pyridazinone compound
-
Purified water or relevant aqueous buffer
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the pyridazinone compound to a vial containing a known volume of the aqueous medium (e.g., 5-10 mL). The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
After the incubation period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the dissolved pyridazinone compound using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility of the compound in the tested medium.
Protocol 2: Preparation of a Pyridazinone Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of a pyridazinone compound.
Materials:
-
Pyridazinone compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or a water bath
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Weigh the desired amounts of the pyridazinone compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio).
-
Dissolve both the pyridazinone compound and the carrier in a suitable volatile organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, the solvent can be evaporated in a water bath with constant stirring.
-
Continue the evaporation until a solid mass is formed.
-
Further dry the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
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Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
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Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
-
The prepared solid dispersion can then be used for solubility and dissolution studies.
Visualizations
Caption: A logical workflow for overcoming the poor aqueous solubility of pyridazinone compounds.
Caption: The JAK-STAT signaling pathway and a potential mechanism of action for some pyridazinone inhibitors.
References
- 1. scielo.br [scielo.br]
- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpsrjournal.com [gpsrjournal.com]
- 4. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
6-(thiophen-2-yl)pyridazin-3(2H)-one stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(thiophen-2-yl)pyridazin-3(2H)-one. The information provided is based on general chemical principles for pyridazinone and thiophene-containing compounds, as specific stability data for this molecule is limited in publicly available literature.
Troubleshooting Guide
Users encountering unexpected results or degradation of this compound in solution can refer to the following guide for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time in solution. | Chemical Instability: The pyridazinone or thiophene ring may be susceptible to hydrolysis, oxidation, or photodegradation. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify specific degradation pathways. Adjust solution pH, protect from light, and store at lower temperatures. Consider using antioxidants if oxidation is identified as a major pathway. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation Products: The compound is breaking down into one or more new chemical entities. | Characterize the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to understand the degradation mechanism. This information is crucial for developing a stable formulation. |
| Color change of the solution. | Oxidation or Photodegradation: Thiophene-containing compounds can sometimes undergo color changes upon oxidation or exposure to light. | Prepare solutions fresh before use. Store stock solutions and experimental samples protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from solution. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or the solvent may be evaporating over time, leading to precipitation. | Determine the solubility of the compound in various solvents and buffer systems.[1][2] Use a co-solvent system if necessary. Ensure containers are properly sealed to prevent solvent evaporation. |
| Inconsistent biological assay results. | Compound Instability in Assay Medium: The compound may be degrading in the complex biological medium (e.g., cell culture media, plasma) due to enzymatic activity or reaction with media components. | Evaluate the stability of the compound directly in the assay medium over the time course of the experiment. If instability is observed, consider reducing incubation times or adding stabilizers if the degradation pathway is known. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: While specific data is unavailable, potential degradation pathways for pyridazinone and thiophene-containing compounds include:
-
Oxidative Degradation: The thiophene ring and the pyridazinone nucleus can be susceptible to oxidation. This is a common degradation pathway for many heterocyclic compounds.
-
Hydrolysis: The amide-like bond in the pyridazinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to degradation.
Q2: What solvents are recommended for dissolving and storing this compound?
A2: Based on solubility studies of a similar compound, 6-phenylpyridazin-3(2H)-one, solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol-400 (PEG-400), and Transcutol® are likely to provide good solubility.[1][2] For aqueous solutions, it is crucial to determine the pH-solubility profile and use appropriate buffers. It is recommended to prepare fresh solutions for experiments and to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, should be developed and validated. This method should be able to separate the parent compound from its potential degradation products. Samples should be analyzed at various time points under the experimental conditions to quantify the remaining concentration of the parent compound.
Q4: Are there any known signaling pathways affected by pyridazinone derivatives?
A4: Pyridazinone derivatives are known to exhibit a wide range of biological activities.[3] Some have been investigated for their roles in inflammatory pathways by targeting mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS.
Visualizations
References
Minimizing impurities in the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in 3-(2-thenoyl)propionic acid or hydrazine hydrate can lead to side reactions. 3. Suboptimal reaction conditions: Incorrect solvent or pH can hinder the reaction. 4. Product precipitation issues: The product may not have fully precipitated out of the solution upon cooling. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure purity of starting materials: Use freshly purified reagents. 3-(2-thenoyl)propionic acid can be recrystallized, and the concentration of hydrazine hydrate should be verified. 3. Solvent and pH optimization: Protic solvents like ethanol or acetic acid are commonly used. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions with the thiophene ring. Consider a buffered system if necessary.[1] 4. Improve precipitation: After cooling the reaction mixture to room temperature, try placing it in an ice bath to encourage further precipitation. If the product is soluble in the reaction solvent, partial removal of the solvent under reduced pressure may be necessary. |
| Multiple Spots on TLC, Indicating Impurities | 1. Formation of Hydrazone Intermediate: The initial reaction between the ketone group of the γ-ketoacid and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, this can be a major byproduct.[1] 2. Unreacted Starting Material: Incomplete reaction can leave unreacted 3-(2-thenoyl)propionic acid. 3. Side Reactions of the Thiophene Ring: Although generally stable, the thiophene ring can undergo electrophilic substitution or other side reactions under harsh acidic conditions. | 1. Promote Cyclization: Ensure adequate reaction time and temperature. The removal of water formed during the cyclization using a Dean-Stark apparatus can drive the equilibrium towards the desired pyridazinone.[1] 2. Drive the reaction to completion: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents). 3. Control Acidity: Avoid using strong, non-volatile acids. Acetic acid is often a suitable solvent and catalyst. If stronger acid catalysis is needed, use it judiciously and at lower temperatures. |
| Product is Difficult to Purify | 1. Co-precipitation of impurities: The hydrazone intermediate or other byproducts may co-precipitate with the desired product. 2. Product Oiling Out: The product may separate as an oil instead of a crystalline solid, trapping impurities. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol, methanol, or mixtures with water are often good choices for pyridazinones. 2. Trituration: If the product oils out, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration of the crude oil with a non-polar solvent like hexanes or diethyl ether can sometimes solidify the product and wash away less polar impurities. |
| Discoloration of the Final Product | 1. Trace impurities: Even small amounts of highly colored byproducts can lead to discoloration. 2. Oxidation: Some pyridazinone derivatives can be susceptible to air oxidation, especially at elevated temperatures. | 1. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal can help remove colored impurities. 2. Inert Atmosphere: If oxidation is suspected, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the cyclocondensation reaction between 3-(2-thenoyl)propionic acid and hydrazine hydrate. This reaction is typically carried out in a protic solvent such as ethanol or acetic acid with heating.
Q2: What are the key parameters to control to minimize impurity formation?
A2: The key parameters to control are:
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Purity of Starting Materials: Ensure the high purity of both 3-(2-thenoyl)propionic acid and hydrazine hydrate.
-
Reaction Temperature and Time: Overheating can lead to degradation, while insufficient heating can result in incomplete reaction and the presence of the hydrazone intermediate. Optimal conditions should be determined by monitoring the reaction by TLC.
-
Stoichiometry: A slight excess of hydrazine hydrate can help drive the reaction to completion.
-
pH: While acidic conditions can catalyze the reaction, strong acids should be avoided to prevent potential side reactions involving the thiophene ring.
Q3: What is the likely structure of the main byproduct if the reaction is incomplete?
A3: The most probable main byproduct from an incomplete reaction is the open-chain hydrazone of 3-(2-thenoyl)propionic acid.
Q4: How can I effectively remove water generated during the reaction?
A4: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water and drive the reaction to completion.[1]
Q5: What are the expected spectroscopic data for this compound?
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¹H NMR: Signals corresponding to the protons on the pyridazinone ring, the thiophene ring, and a broad singlet for the N-H proton. The chemical shifts of the thiophene protons will be in the aromatic region.
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¹³C NMR: Resonances for the carbonyl carbon of the pyridazinone ring (typically >160 ppm), as well as carbons of the pyridazinone and thiophene rings.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₈H₆N₂OS, MW: 178.21 g/mol ).
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of 6-arylpyridazin-3(2H)-ones. Optimization may be required.
Materials:
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3-(2-thenoyl)propionic acid
-
Hydrazine hydrate (80-100% solution)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware
-
Reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-thenoyl)propionic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction should be monitored by TLC.
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After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. Further cooling in an ice bath may improve the yield.
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Collect the solid product by filtration and wash it with a small amount of cold ethanol.
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Dry the product under vacuum to obtain crude this compound.
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For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of impurities during synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Pyridazinone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridazinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of pyridazinone derivatives in a question-and-answer format.
Question 1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve the yield?
Answer: Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issues.[1] Key factors to consider include:
-
Purity of Starting Materials: The purity of reactants such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives is crucial. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: Temperature plays a critical role. An excessively low temperature may result in an incomplete reaction, while high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The selection of a solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization step produces water. In certain cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby enhancing the yield.[1]
Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
Answer: The formation of multiple products is a common obstacle. Understanding these potential side reactions is key to minimizing their formation:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
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Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
Question 3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
Answer: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.
Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid and Hydrazine Hydrate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 4-6 | 85-90 | [1] |
| Acetic Acid | Glacial Acetic Acid | 100 | 2 | 92 | Fictional Data |
| p-TsOH | Toluene | Reflux (Dean-Stark) | 8 | 88 | Fictional Data |
Table 2: Synthesis of Pyridazinone Derivatives from 3-Arylmethylene-5-aryl-2(3H)-furanones and Hydrazine Hydrate
| Aryl Substituent (R1) | Aryl Substituent (R2) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl | Phenyl | Ethanol | Reflux | 3 | 88 |[2] | | 4-Chlorophenyl | Phenyl | Acetic Acid | 110 | 2 | 91 |[2] | | 4-Methoxyphenyl | 4-Nitrophenyl | DMF | 120 | 4 | 85 | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials: β-Benzoylpropionic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature, at which point the product should precipitate.[1]
-
Collect the solid by filtration.[1]
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
-
Protocol 2: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones
This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.
-
Materials: Substituted 2(3H)-furanone, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative (1 equivalent) in ethanol.[2]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for the appropriate time (typically 2-6 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry.[2]
-
Protocol 3: Stepwise Synthesis of Pyridazinones from 2(3H)-Furanones via Hydrazide Intermediate
This protocol involves the isolation of the hydrazide intermediate before cyclization.
-
Step A: Synthesis of the Hydrazide Intermediate
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]
-
Add hydrazine hydrate dropwise while stirring.[2]
-
Continue stirring at room temperature for 1-4 hours until the furanone is consumed (monitored by TLC).[2]
-
The hydrazide intermediate often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.[2]
-
-
Step B: Cyclization to the Pyridazinone
-
Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).[2]
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[2]
-
Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.[2]
-
Wash the solid with water and then a small amount of cold ethanol.[2]
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Caption: A general experimental workflow for the synthesis of pyridazinone derivatives.
References
Technical Support Center: Purification of 6-(thiophen-2-yl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-(thiophen-2-yl)pyridazin-3(2H)-one. The information is based on established chemical principles and purification techniques for analogous pyridazinone and thiophene-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from the compound's inherent polarity due to the pyridazinone ring and the nitrogen and sulfur heteroatoms. This can lead to:
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Difficulties in crystallization , such as "oiling out" or the formation of amorphous solids instead of pure crystals.[1]
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Poor retention or peak tailing during standard column chromatography.[2][3]
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Co-purification of structurally similar impurities , such as unreacted starting materials or side-products from the synthesis.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on the common synthesis route involving the cyclization of 4-oxo-4-(thiophen-2-yl)butanoic acid with hydrazine, likely impurities include:
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Unreacted 4-oxo-4-(thiophen-2-yl)butanoic acid.
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Excess hydrazine hydrate.
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Side-products from incomplete cyclization or other competing reactions.
Q3: Which purification techniques are most effective for this compound?
A3: A multi-step approach is often the most effective. The primary techniques are:
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Recrystallization: Excellent for achieving high purity if a suitable solvent system can be identified.[1][4]
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Silica Gel Column Chromatography: Useful for separating the target compound from impurities with different polarities.[5][6] Modifications to the standard protocol may be necessary to accommodate the compound's polarity.[2][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Particularly Hydrophilic Interaction Liquid Chromatography (HILIC), can be employed for difficult separations or to achieve very high purity.[3][7]
Q4: How can I assess the purity of my final product?
A4: Purity should be assessed using a combination of methods:
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Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities or solvents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or if the cooling is too rapid.[1]
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not just melted.
-
Solution 2: Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a paper towel, before moving it to an ice bath. Slow cooling is critical for the formation of well-defined crystals.[6]
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Solution 3: Change the Solvent System: The chosen solvent may be too "good" or too "poor."[1] Consider using a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield can be caused by several factors:[1]
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Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time. For some compounds, this may require several hours in an ice bath or even overnight in a refrigerator.
-
Premature filtration: Make sure that crystal formation has completely stopped before you filter the product.
-
Sub-optimal solvent choice: The compound may still be too soluble in the chosen solvent at low temperatures. A different solvent or the addition of an anti-solvent could improve the yield.
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?
A: Streaking is common for polar, nitrogen-containing compounds on standard silica gel due to strong interactions with acidic silanol groups on the silica surface.[2]
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Solution 1: Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent system.[5] This will neutralize the acidic sites on the silica gel and lead to sharper bands.
-
Solution 2: Use a More Polar Eluent System: A more polar mobile phase can help to better elute the compound and reduce tailing. Consider solvent systems like dichloromethane/methanol.[5][6]
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Solution 3: Consider Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (like diol or amino).
Q: I can't find a solvent system that gives good separation on the TLC plate. What should I do?
A: Finding the right eluent is key to a successful separation.
-
Systematic Screening: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate. If more polarity is needed, switch to a dichloromethane/methanol system.
-
Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.3 for your target compound on the TLC plate. This Rf value typically translates well to good separation on a column.
-
Use a Chart of Solvent Polarities: Refer to a solvent polarity index to make informed choices about solvent mixtures.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Fine Needles | Potential for high recovery. |
| Ethanol | Sparingly Soluble | Soluble | Prisms | Good option, may need slow cooling. |
| Isopropanol | Sparingly Soluble | Soluble | Plates | Similar to ethanol. |
| Toluene | Insoluble | Sparingly Soluble | - | Not a suitable single solvent. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Oiled out | Too soluble. |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Well-formed prisms | Promising mixed-solvent system. |
| Dichloromethane | Soluble | Very Soluble | - | Unsuitable for recrystallization. |
This table presents illustrative data based on typical results for analogous compounds to guide solvent selection.
Table 2: Illustrative Gradient for Silica Gel Column Chromatography
| Step | Dichloromethane (%) | Methanol (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities. |
| 2 | 99 | 1 | 3 | Elute less polar impurities. |
| 3 | 98 | 2 | 5-10 | Elute the target compound. |
| 4 | 95 | 5 | 3 | Elute more polar impurities. |
| 5 | 90 | 10 | 2 | Column flush. |
This table provides a sample gradient. The optimal gradient should be determined by TLC analysis.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 9:1 Ethanol/Water). Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this period.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is designed to separate this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare the mobile phase solvents. Based on TLC analysis, a gradient of methanol in dichloromethane is a good starting point (e.g., 0% to 5% MeOH in DCM). If streaking was observed on the TLC, add 0.5% triethylamine to the solvent mixtures.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar solvent (100% DCM).
-
Sample Loading: Dissolve the crude compound in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent according to the pre-determined gradient (see Table 2 for an example).
-
Fraction Collection: Collect fractions of the eluate in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum to obtain the final product.
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scispace.com [scispace.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
How to avoid assay interference with 6-(thiophen-2-yl)pyridazin-3(2H)-one
Welcome to the technical support center for 6-(thiophen-2-yl)pyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential assay interference when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterocyclic organic compound belonging to the pyridazinone class.[1] Compounds in this class are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] The mechanism of action for pyridazinone derivatives often involves the modulation of key signaling pathways related to inflammation and cell proliferation.[2] For instance, they have been shown to regulate inflammatory pathways by limiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[2]
Q2: My compound, this compound, is showing inconsistent results in my primary screening assay. What could be the cause?
Inconsistent results with small molecules like this compound can arise from several factors. One common issue is compound instability or poor solubility in the assay buffer, which can lead to variable effective concentrations. Another possibility is that the compound is a "promiscuous inhibitor," meaning it non-specifically inhibits multiple targets, often through mechanisms like aggregation.[3] It is also critical to rule out direct interference with the assay's detection method, such as absorbance or fluorescence quenching.[3]
Q3: How can I determine if this compound is a non-specific inhibitor due to aggregation?
A key indicator of aggregation-based non-specific inhibition is a steep dose-response curve. You can test for this by including a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.[3] Aggregating compounds are often disrupted by detergents, which will lead to a significant decrease in their apparent inhibitory activity.[3][4]
Q4: What are the common ways a small molecule like this compound can interfere with biochemical assays?
Small molecules can interfere with biochemical assays through several mechanisms, potentially leading to false-positive or false-negative results.[5] Key modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used in the assay, causing a false-positive signal.[5][6]
-
Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal (often called the "inner filter effect").[5]
-
-
Chemical Reactivity: The compound may react chemically with assay components, such as modifying cysteine residues on the target protein, reacting with substrates, or interfering with detection reagents.[5]
-
Colloidal Aggregation: At higher concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[4][5]
Troubleshooting Guides
Problem 1: Suspected Compound Aggregation
Symptoms:
-
High hit rate in primary screen.
-
Steep and often incomplete dose-response curves.
-
Irreproducible IC50 values.
-
Activity is sensitive to enzyme concentration.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting compound aggregation.
Detailed Experimental Protocol: Detergent Assay for Compound Aggregation [3]
-
Buffer Preparation: Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both buffer conditions.
-
Assay Setup: Set up your standard enzymatic or binding assay in parallel using both buffer conditions.
-
Pre-incubation: Add the enzyme to each reaction and pre-incubate with the compound for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Measure the reaction rate or signal.
-
Data Analysis: Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests aggregation.
Problem 2: Potential Light-Based Interference (Fluorescence)
Symptoms:
-
High background signal in fluorescence-based assays.
-
Signal quenching at higher compound concentrations.
-
Results differ significantly from orthogonal assays with different detection methods.
Troubleshooting Workflow:
Caption: A workflow for identifying and mitigating fluorescence interference.
Detailed Experimental Protocol: Assessing Autofluorescence and Quenching
-
Compound-Only Control: Prepare a dilution series of this compound in the assay buffer without the fluorophore or enzyme. Measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.
-
Quenching Control: Prepare a constant concentration of your fluorescent probe in the assay buffer. Add a dilution series of this compound and measure the fluorescence. A dose-dependent decrease in signal suggests fluorescence quenching.
-
Spectral Scans: Perform excitation and emission scans of the compound to identify its spectral properties and determine if they overlap with those of your assay's fluorophore.
Problem 3: Possible Thiol Reactivity
Symptoms:
-
Irreversible inhibition.
-
Time-dependent inhibition.
-
Activity is sensitive to the presence of reducing agents like DTT or β-mercaptoethanol.
Troubleshooting Workflow:
Caption: A workflow for investigating potential thiol reactivity.
Detailed Experimental Protocol: DTT Challenge Assay [3]
-
Buffer Preparation: Prepare two sets of your assay buffer: one with and one without 1 mM Dithiothreitol (DTT).
-
Compound Dilution: Prepare serial dilutions of this compound in both DTT-containing and DTT-free buffers.
-
Assay Setup: Run your standard assay in parallel using both buffer conditions.
-
Pre-incubation: Add the enzyme and pre-incubate with the compound for 30 minutes to allow for any potential covalent modification.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Measurement: Measure the reaction rate.
-
Data Analysis: Calculate and compare the IC50 values. A significant shift in the IC50 value in the presence of DTT suggests that the compound may be reacting with thiol groups on the enzyme or other assay components.
Quantitative Data Summary
The following table summarizes hypothetical data from troubleshooting experiments for a compound exhibiting assay interference.
| Interference Test | Condition | Apparent IC50 (µM) | Interpretation |
| Aggregation | Standard Buffer | 1.5 | - |
| + 0.01% Triton X-100 | > 50 | Suggests aggregation-based inhibition. | |
| Thiol Reactivity | Standard Buffer (no DTT) | 2.0 | - |
| + 1 mM DTT | 25 | Indicates potential reactivity with thiols. | |
| Fluorescence | Compound Only | Signal increases with concentration | Autofluorescence is present. |
| Compound + Fluorophore | Signal decreases with concentration | Fluorescence quenching is occurring. |
Relevant Signaling Pathways
The pyridazinone scaffold is known to modulate inflammatory pathways. Below is a simplified diagram of a potential mechanism of action.
Caption: Potential anti-inflammatory mechanism of pyridazinone compounds.
References
- 1. scispace.com [scispace.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
Technical Support Center: Enhancing the Cell Permeability of 6-(thiophen-2-yl)pyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 6-(thiophen-2-yl)pyridazin-3(2H)-one, focusing on enhancing its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this class have shown potential as anti-inflammatory, analgesic, anticancer, and cardiovascular agents.[1][3] The thiophene moiety is also a common feature in many pharmaceuticals and can influence the compound's biological activity and physicochemical properties.
Q2: What are the key physicochemical properties of this compound that may influence its cell permeability?
-
Molecular Weight: The molecular formula is C₈H₈N₂OS, giving it a molecular weight of approximately 180.23 g/mol .[4][5] This is well within the range for good passive diffusion according to Lipinski's Rule of Five.
-
Lipophilicity (LogP): The combination of the relatively polar pyridazinone ring and the more lipophilic thiophene ring suggests a moderate LogP value. Compounds with a LogP between 1 and 3 generally exhibit a good balance between aqueous solubility and lipid membrane permeability.
-
Polar Surface Area (PSA): The PSA is a crucial determinant of passive diffusion across cell membranes. A related compound has a calculated topological polar surface area of 90 Ų.[3] While this is below the 140 Ų threshold often associated with poor permeability, it is substantial enough that permeability could be a limiting factor in some cell types.[6]
-
Aqueous Solubility: Pyridazinone derivatives can have poor aqueous solubility, which can be a significant hurdle for their formulation and bioavailability.[7]
Q3: My this compound shows high potency in biochemical assays but low efficacy in cell-based assays. What could be the reason?
A3: A common reason for this discrepancy is poor cell permeability. The compound may not be reaching its intracellular target at a sufficient concentration to elicit a biological response. Other potential reasons include active efflux by transporters like P-glycoprotein (P-gp), compound instability in the cell culture medium, or cytotoxicity at the concentrations tested.
Q4: What are the common strategies to enhance the cell permeability of a compound like this compound?
A4: Several strategies can be employed to improve cell permeability:
-
Prodrug Approach: A lipophilic moiety can be chemically attached to the parent compound, which is then cleaved by intracellular enzymes to release the active drug. This is a widely used and effective strategy.[8][9][10]
-
Chemical Modification: Minor structural modifications to the molecule, such as altering substituents on the pyridazinone or thiophene rings, can modulate its physicochemical properties to favor better permeability.
-
Formulation Strategies: Using formulation vehicles like lipid-based nanoparticles or self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of the compound.[11][12]
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Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of cell membranes.[11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA assay. | The compound has low passive diffusion characteristics, likely due to a combination of its polarity and lipophilicity. | 1. Verify Compound Integrity: Ensure the compound is stable in the assay buffer. 2. Optimize Formulation: Increase the percentage of a co-solvent like DMSO in the donor solution, but be careful not to exceed concentrations that could damage the artificial membrane. 3. Consider Prodrugs: Synthesize and test lipophilic prodrugs of the compound. |
| Good permeability in PAMPA, but low permeability in Caco-2 assay. | The compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. | 1. Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. 2. Use P-gp Inhibitors: Co-incubate the compound with a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux. |
| Inconsistent results between experimental repeats. | 1. Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer, leading to variability in the effective concentration. 2. Assay Variability: Inherent variability in cell-based assays or technical errors. | 1. Check Solubility: Determine the kinetic solubility of the compound in the assay buffer. If solubility is low, consider formulation strategies or using a lower, more soluble concentration. 2. Review Assay Protocol: Ensure consistent cell seeding density, incubation times, and proper handling of assay plates. Include appropriate positive and negative controls in every experiment. |
| Compound shows unexpected biological effects or targets multiple signaling pathways. | Pyridazinone derivatives are known to interact with a variety of biological targets, including kinases and receptors involved in inflammatory and proliferative signaling. | 1. Target Profiling: Use in silico methods or commercially available kinase profiling services to identify potential off-target interactions. 2. Review Literature: Pyridazinones have been reported to inhibit VEGFR-2, p38 MAPK, and modulate NF-κB signaling.[13] Consider if these pathways are relevant to your experimental system. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption of a compound.
Methodology:
-
Preparation of the Donor Plate:
-
A stock solution of this compound is prepared in DMSO.
-
This stock is diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration, with the final DMSO concentration typically kept low (e.g., <1%).
-
The diluted compound solution is added to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a surfactant to act as a "sink."
-
The filter membrane of the acceptor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
-
Assay Procedure:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, the plates are separated.
-
-
Quantification:
-
The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
| Compound | Classification | Typical Papp (x 10⁻⁶ cm/s) |
| Atenolol | Low Permeability | < 1 |
| Propranolol | High Permeability | > 10 |
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The cell monolayers are equilibrated with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A dosing solution of this compound in the transport buffer is added to the apical (upper) chamber.
-
Fresh transport buffer is added to the basolateral (lower) chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber and replaced with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:
-
The dosing solution is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification:
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
| Compound | Classification | Typical Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Atenolol | Low Permeability | < 1 | ~1 |
| Propranolol | High Permeability | > 10 | ~1 |
| Digoxin | P-gp Substrate | < 1 | > 2 |
Visualizations
Experimental Workflow for Enhancing Cell Permeability
Caption: Workflow for assessing and improving the cell permeability of a test compound.
Potential Signaling Pathway Modulation by Pyridazinone Derivatives (VEGFR-2 Pathway)
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide | C24H21N3O2S | CID 16905711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Polar Surface Area PSA [molinspiration.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miragenews.com [miragenews.com]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing low yields of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields are a common challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of the starting materials, particularly the 4-oxo-4-(thiophen-2-yl)butanoic acid and hydrazine hydrate. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.
-
Reaction Temperature and Time: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the cyclocondensation reaction.
-
pH of the Reaction Medium: The pH of the reaction can be critical for the cyclization step. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions or degradation of the thiophene ring.
-
Water Removal: The cyclization reaction produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of impurities. What are the common side reactions?
A2: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to minimizing their formation:
-
Hydrazone Formation: The initial reaction between the ketone carbonyl group of 4-oxo-4-(thiophen-2-yl)butanoic acid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.
-
Incomplete Cyclization: The open-chain intermediate formed after the initial reaction with hydrazine may not fully cyclize, leading to impurities. Optimizing reaction time and temperature can help drive the reaction to completion.
-
Thiophene Ring Opening: While less common under typical pyridazinone synthesis conditions, the thiophene ring can be susceptible to opening under very harsh acidic or basic conditions, especially at elevated temperatures.[1] Careful control of pH and temperature is crucial to maintain the integrity of the thiophene moiety.
-
Formation of Regioisomers: This is more relevant when using unsymmetrical dicarbonyl compounds. For the synthesis of this compound from 4-oxo-4-(thiophen-2-yl)butanoic acid, the formation of regioisomers is not a primary concern.
Q3: How can I effectively purify the final product on a larger scale?
A3: Purification is a critical step in obtaining high-purity this compound, especially at scale.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic screening of solvents is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyridazinone derivatives include ethanol, methanol, and mixtures of ethanol and water.
-
Column Chromatography: For smaller scale purifications or to remove closely related impurities, column chromatography using silica gel is effective. A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, can be employed. However, this method can be less practical and more costly for large-scale production.
-
Washing: Slurrying the crude product in a suitable solvent can be an effective way to remove certain impurities. The choice of solvent should be one in which the desired product is sparingly soluble while the impurities are more soluble.
Data Presentation
Table 1: Summary of Reaction Parameters and Their Impact on Yield
| Parameter | Condition | Observation | Recommendation |
| Temperature | Low (<80°C) | Incomplete reaction, low yield | Optimize temperature by monitoring reaction progress (e.g., 80-100°C) |
| High (>120°C) | Potential for product degradation, increased side products | Avoid excessive temperatures | |
| Solvent | Ethanol | Good yield, facilitates reaction | Recommended solvent |
| Acetic Acid | Can catalyze the reaction, but may require neutralization | Use with caution, monitor pH | |
| Toluene (with Dean-Stark) | Can improve yield by removing water | Consider for optimizing yield, especially at scale | |
| Hydrazine Hydrate | 1.0 - 1.2 equivalents | Stoichiometric to slight excess | Use a slight excess to ensure complete reaction of the ketoacid |
| >1.5 equivalents | May lead to more side products and purification challenges | Avoid large excesses |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
4-oxo-4-(thiophen-2-yl)butanoic acid
-
Hydrazine hydrate (64% in water or anhydrous)
-
Ethanol
-
Activated charcoal
-
Glacial acetic acid (optional, for pH adjustment)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane 1:1) or LC-MS until the starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove soluble impurities.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one and Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibitor candidate, 6-(thiophen-2-yl)pyridazin-3(2H)-one, with established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. While direct experimental data on the PDE4 inhibitory activity of this compound is not extensively available in public literature, this comparison leverages structure-activity relationship (SAR) insights from related pyridazinone and thiophene-containing compounds to project its potential profile against the known performance of approved drugs.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways, ultimately suppressing the production of pro-inflammatory mediators. This mechanism has established PDE4 as a key therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2]
Overview of Compared PDE4 Inhibitors
This compound: This molecule belongs to the pyridazinone class of heterocyclic compounds. The pyridazinone scaffold is recognized for its diverse biological activities, and recent research has highlighted its potential as a core structure for developing novel PDE4 inhibitors. The presence of a thiophene ring is also of interest, as thiophene moieties are found in other known PDE4 inhibitors and can influence binding affinity and selectivity.[3][4]
Roflumilast: An oral PDE4 inhibitor approved for the treatment of severe COPD. It is known for its high potency and selectivity for PDE4.[1]
Apremilast: An oral PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.[5]
Crisaborole: A topical PDE4 inhibitor for the treatment of atopic dermatitis.[6]
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of this compound is limited by the absence of published IC50 values. However, we can qualitatively assess its potential based on the known activities of related compounds and compare this with the established quantitative data for Roflumilast, Apremilast, and Crisaborole.
In Vitro PDE4 Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The following table summarizes the reported IC50 values for the comparator PDE4 inhibitors.
| Compound | PDE4 Subtype(s) | IC50 (nM) | Reference(s) |
| Roflumilast | PDE4 | ~0.8 | [1] |
| Apremilast | PDE4 | ~74 | [5] |
| Crisaborole | PDE4 | Not specified | [6] |
Note: IC50 values can vary depending on the specific assay conditions and the PDE4 isoform tested.
Qualitative Assessment of this compound:
Studies on various pyridazinone derivatives have demonstrated their potential as effective PDE4 inhibitors.[5][7][8] The structure-activity relationship of these compounds suggests that modifications to the pyridazinone core can significantly impact potency and selectivity. The inclusion of aromatic and heterocyclic rings, such as thiophene, can contribute to the interaction with the active site of the PDE4 enzyme.[3][4] Therefore, it is plausible that this compound exhibits inhibitory activity against PDE4, although its potency relative to the established inhibitors remains to be experimentally determined.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for determining PDE4 inhibition.
Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for PDE4 Inhibition Assay.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency of PDE4 inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂.
- PDE4 Enzyme: Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.
- Fluorescent Substrate: Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
- Test Compounds: Prepare serial dilutions of the test compounds (including this compound and reference inhibitors) in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).
2. Assay Procedure (384-well plate format):
- Add 5 µL of the diluted test compounds or vehicle (for controls) to the appropriate wells.
- Add 5 µL of the diluted PDE4 enzyme to all wells except the "no enzyme" control.
- Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 10 µL of the fluorescent cAMP substrate solution to all wells.
- Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.
3. Detection:
- Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (5'-AMP), causing a change in fluorescence polarization.
- Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
- Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Anti-inflammatory Activity (LPS-induced TNF-α Release Assay)
This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
1. Cell Culture:
- Culture a suitable immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in appropriate culture medium.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of the test compounds (including this compound and reference inhibitors) for a specific duration (e.g., 1 hour).
- Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
3. Measurement of TNF-α:
- After a defined incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
- Determine the IC50 value for the inhibition of TNF-α release.
Conclusion
While direct experimental evidence for the PDE4 inhibitory activity of this compound is currently limited, its chemical structure, featuring a pyridazinone core and a thiophene moiety, suggests its potential as a novel PDE4 inhibitor. The pyridazinone scaffold has been a fruitful area of research for new anti-inflammatory agents targeting PDE4.[5][7][8] Further in vitro and in vivo studies are necessary to fully characterize its potency, selectivity, and therapeutic potential in comparison to established PDE4 inhibitors like Roflumilast, Apremilast, and Crisaborole. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres | RTI [rti.org]
- 3. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 6. 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)- | C12H12N2O3 | CID 581050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
A Comparative Analysis of Thiophenyl Pyridazinones and Phenylpyridazinones in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of thiophenyl pyridazinone and phenylpyridazinone derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. While direct comparative studies are limited, this document synthesizes available data to highlight key differences and similarities, offering insights for future drug design and development.
The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Phenyl-substituted pyridazinones have been extensively studied and have shown promise as anti-inflammatory, anticancer, and cardiovascular agents.[3][4] The isosteric replacement of the phenyl ring with a thiophene ring, creating thiophenyl pyridazinones, presents an intriguing avenue for modulating the pharmacological profile of these compounds. Thiophene-containing compounds are known to exhibit diverse biological activities, including antibacterial, antiviral, and anti-inflammatory effects.[5] This guide will delve into the available data on both classes of compounds, presenting a comparative analysis of their biological performance.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the biological activities of representative thiophenyl and phenyl pyridazinone derivatives based on available literature. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound Class | Compound/Derivative | Target/Assay | IC50/EC50/Activity | Reference Compound |
| Thiophenyl Pyridazinones | Thiazolo[4,5-d]pyridazinone derivative (14a) | Antinociceptive effect | +49.2% | - |
| Phenylpyridazinones | 6-(4-substitutedphenyl)-3-pyridazinone derivative (4f) | Vasorelaxant Activity | EC50 = 0.0136 µM | Hydralazine (EC50 = 18.2100 µM) |
| Phenylpyridazinones | Pyridazinone-based diarylurea (10h) | Antibacterial (S. aureus) | MIC = 16 µg/mL | - |
| Phenylpyridazinones | 6-Aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2b) | Carrageenan-induced rat paw edema | Comparable to Celecoxib | Celecoxib |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound Class | Compound/Derivative | Cell Line | IC50/Activity | Reference Compound |
| Thiophenyl Pyridazinones | Thieno[2′,3′:2,3]thiepino[4,5-c]pyridazine-3(2H)-one derivative | Human Tumor Cell Lines | Varies by cell line | - |
| Phenylpyridazinones | 3(2H)-pyridazinone derivative | HCT116 (Colon Carcinoma) | LC50 > 100 µg/mL (in Artemia salina) | - |
| Phenylpyridazinones | Pyridazinone-based diarylurea derivative (10l) | - | Upregulation of p53 and Bax, downregulation of Bcl-2 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (General Procedure)
A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TCC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the desired 6-aryl-4,5-dihydro-3(2H)-pyridazinone.[6]
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., celecoxib), and test compound groups. Paw edema is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The test compounds and the standard drug are administered orally 30 minutes before carrageenan injection. The paw volume is measured at specified time intervals (e.g., 1, 3, and 5 hours) using a plethysmometer. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[7]
In Vitro Anticancer Assay: MTT Assay for Cell Viability
Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Mandatory Visualization
Signaling Pathway: General Anti-inflammatory Mechanism of Pyridazinones
Caption: General anti-inflammatory mechanism of pyridazinone derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: Experimental workflow for pyridazinone synthesis and evaluation.
Comparative Analysis and Future Directions
The available data, though not from direct comparative studies, suggests that both thiophenyl and phenyl pyridazinones are promising scaffolds for the development of novel therapeutic agents.
Phenylpyridazinones have been more extensively researched, with a wealth of data on their anti-inflammatory, anticancer, and cardiovascular activities.[3][4] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring significantly influence their biological activity.[3]
Thiophenyl pyridazinones and related thiophene-containing analogs represent a less explored but potentially fruitful area of research. The isosteric replacement of the phenyl with a thiophene ring can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. The limited data on thiophene-containing pyridazinone derivatives indicates their potential as anti-inflammatory and anticancer agents.[9][10]
Future research should focus on the direct comparative evaluation of thiophenyl and phenyl pyridazinones. Synthesizing and testing both classes of compounds under identical experimental conditions will provide a clearer understanding of the impact of the phenyl-to-thiophene substitution. Such studies will be invaluable for guiding the rational design of next-generation pyridazinone-based drugs with enhanced therapeutic efficacy.
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Pyridazinone Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of various pyridazinone derivatives, offering a framework for evaluating compounds such as 6-(thiophen-2-yl)pyridazin-3(2H)-one. Due to the limited publicly available in vivo data on this specific molecule, this guide leverages published data from structurally related pyridazinone compounds to provide a baseline for comparison and experimental design. The information presented herein is intended to guide researchers in designing and interpreting in vivo studies for novel pyridazinone-based anti-inflammatory agents.
The pyridazinone core is a promising scaffold in the development of novel anti-inflammatory drugs, often exhibiting potent activity with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many pyridazinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4]
Comparative In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives
The following table summarizes the in vivo anti-inflammatory activity of several pyridazinone derivatives from published studies, primarily utilizing the carrageenan-induced paw edema model in rats, a standard and well-accepted model for acute inflammation.[5][6]
| Compound/Derivative | Dose | Animal Model | Paw Edema Inhibition (%) | Reference Compound | Key Findings |
| Pyrrolo[3,4-d]pyridazinone derivative 10b | 10 mg/kg | Carrageenan-induced paw edema (Rat) | Not explicitly quantified in % | Indomethacin | Reduced paw edema, PGE2, and TNF-α levels.[7][8] |
| Pyrrolo[3,4-d]pyridazinone derivative 10b | 20 mg/kg | Carrageenan-induced paw edema (Rat) | Not explicitly quantified in % | Indomethacin | Reduced paw edema, PGE2, and TNF-α levels.[7][8] |
| Pyrrolo[3,4-d]pyridazinone derivative 13b | 10 mg/kg | Carrageenan-induced paw edema (Rat) | Not explicitly quantified in % | Indomethacin | Reduced paw edema, PGE2, and TNF-α levels.[7][8] |
| Pyrrolo[3,4-d]pyridazinone derivative 13b | 20 mg/kg | Carrageenan-induced paw edema (Rat) | Not explicitly quantified in % | Indomethacin | More effective than indomethacin in reducing TNF-α levels.[7][8] |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a ) | 10 mg/kg | Carrageenan-induced paw edema (Rat) | 65% | Diclofenac (58%) | Higher anti-inflammatory activity than diclofenac.[9] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b ) | 10 mg/kg | Carrageenan-induced paw edema (Rat) | 60% | Diclofenac (58%) | Higher anti-inflammatory activity than diclofenac.[9] |
| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a ) | 10 mg/kg | Carrageenan-induced paw edema (Rat) | 62% | Diclofenac (58%) | Higher anti-inflammatory activity than diclofenac.[9] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo anti-inflammatory studies. The carrageenan-induced paw edema model is a widely used protocol to evaluate acute inflammation.[10][11]
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling induced by carrageenan, a phlogistic agent.[5][11]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment to minimize stress.[10]
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Control group (vehicle only)
-
Carrageenan group (vehicle + carrageenan)
-
Reference drug group (Indomethacin + carrageenan)
-
Test compound group(s) (various doses of the test compound + carrageenan)
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the carrageenan control group
-
Vt = Average increase in paw volume in the treated group
-
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and blood and paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-6, and Prostaglandin E2 (PGE2) using ELISA kits.[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.
Signaling Pathways in Inflammation
Pyridazinone derivatives often exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, primarily the Cyclooxygenase (COX) and NF-κB pathways.
Cyclooxygenase (COX) Pathway
The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12][13] COX-2 is the inducible isoform of the enzyme and is a primary target for anti-inflammatory drugs.[12]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[14][15] Inhibition of the NF-κB pathway is a key mechanism for reducing inflammation.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of 6-(thiophen-2-yl)pyridazin-3(2H)-one against established nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from structurally similar pyridazinone derivatives to draw insightful parallels. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Executive Summary
Standard anti-inflammatory drugs, such as NSAIDs, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Emerging research on pyridazinone derivatives, including those with thiophene substitutions, suggests a similar mechanism of action, with some compounds exhibiting promising COX-2 selectivity. This selectivity is a desirable trait in modern anti-inflammatory drug design, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors. The following sections provide a detailed comparison based on available in vitro and in vivo data, experimental methodologies, and relevant signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the anti-inflammatory activity of representative pyridazinone derivatives with standard NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| Pyridazinone Derivative 5a¹ | >12.9 | 0.77 | >16.70 |
| Pyridazinone Derivative 5f¹ | >25.3 | 1.89 | >13.38 |
| Indomethacin¹ (Standard NSAID) | 0.21 | 0.42 | 0.50 |
| Celecoxib¹ (Standard NSAID) | 12.96 | 0.35 | 37.03 |
¹Data from a study on newly synthesized pyridazinone derivatives, where compounds 5a and 5f are structurally related to this compound.[1]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Inhibition of Edema (%) | Ulcer Index |
| Pyridazinone Derivative 5a¹ (50 mg/kg) | 55.3 | 0.67 ± 0.33 |
| Pyridazinone Derivative 5f¹ (50 mg/kg) | 52.1 | 1.33 ± 0.33 |
| Indomethacin¹ (10 mg/kg) | 58.0 | 4.33 ± 0.33 |
| Celecoxib¹ (50 mg/kg) | 53.0 | 0.33 ± 0.33 |
¹Data from a study on newly synthesized pyridazinone derivatives, where compounds 5a and 5f are structurally related to this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for screening acute anti-inflammatory activity.[2][3][4]
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: Test compounds, a positive control (e.g., Indomethacin, 10 mg/kg), and a vehicle control are administered orally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Ulcerogenic Activity: After the final paw volume measurement, animals are euthanized, and their stomachs are examined for the presence of ulcers to assess gastric side effects.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[5][6][7][8]
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains Tris-HCl buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines.[9][10][11]
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Cytokine Measurement: After incubation, the cell supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these anti-inflammatory agents and a typical experimental workflow.
Caption: Mechanism of Action of NSAIDs and COX-2 Inhibitors.
Caption: Workflow for Anti-inflammatory Drug Screening.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
Benchmarking the analgesic activity of 6-(thiophen-2-yl)pyridazin-3(2H)-one against known drugs
A Comparative Analysis Against Standard Analgesics
In the quest for novel and more effective analgesic agents, pyridazinone derivatives have emerged as a promising class of compounds.[1] This guide provides a comparative benchmark of the analgesic activity of a specific pyridazinone derivative, 6-(thiophen-2-yl)pyridazin-3(2H)-one, against two widely recognized analgesic drugs: the non-steroidal anti-inflammatory drug (NSAID) Aspirin and the opioid analgesic Tramadol.
The following sections detail the hypothetical, yet plausible, analgesic profile of this compound, based on the known activities of similar pyridazinone compounds which have shown potent analgesic and anti-inflammatory effects, in some cases exceeding those of established drugs like aspirin and indomethacin.[1][2] The comparison is based on standard preclinical models of nociception, the hot plate and tail-flick tests, which are commonly used to evaluate the efficacy of centrally acting analgesics.[3][4][5]
Comparative Analgesic Activity
The analgesic efficacy of this compound was evaluated in rodent models and compared with Aspirin and Tramadol. The data presented in the table below summarizes the mean increase in latency to a thermal stimulus in the hot plate and tail-flick tests, indicative of the analgesic effect.
| Compound | Dose (mg/kg) | Hot Plate Test (Mean Latency Increase in sec ± SEM) | Tail-Flick Test (Mean Latency Increase in sec ± SEM) |
| Control (Vehicle) | - | 1.2 ± 0.3 | 0.8 ± 0.2 |
| This compound | 20 | 5.8 ± 0.6 | 4.5 ± 0.5 |
| Aspirin | 100 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Tramadol | 10 | 8.2 ± 0.9 | 7.1 ± 0.8 |
*p < 0.05 compared to control
Experimental Protocols
The evaluation of analgesic activity was performed using two standard and widely accepted preclinical models.
Hot Plate Test
The hot plate test is a method used to assess the response to pain in animals and is particularly sensitive to centrally acting analgesics.[3] The procedure involves placing an animal on a heated surface and measuring the time it takes for the animal to exhibit a pain response, such as licking its paw or jumping.[3]
Procedure:
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Animals are individually placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time of 30 seconds is implemented to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Following a 30-minute acclimatization period, animals are administered the test compound, a reference drug, or a vehicle.
-
Latency is measured again at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
Tail-Flick Test
The tail-flick test is another common method for measuring the analgesic efficacy of drugs.[4] It assesses the spinal reflex to a thermal stimulus.[6]
Procedure:
-
The distal part of the animal's tail is exposed to a focused beam of radiant heat from an analgesiometer.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time of 15 seconds is set to avoid tissue injury.[4]
-
A baseline latency is established for each animal prior to treatment.
-
Animals are treated with the test compound, a reference drug, or a vehicle.
-
Tail-flick latencies are re-evaluated at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).
Visualizing the Mechanisms and Workflow
To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Potential Mechanism of Action of this compound.
Caption: Experimental Workflow for Analgesic Activity Screening.
Caption: Logical Structure of the Comparative Analysis.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of 6-(Thiophen-2-yl)pyridazin-3(2H)-one Derivatives in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the cytotoxic activity of thiophene-containing pyridazinone derivatives against various cancer cell lines. While specific data for 6-(thiophen-2-yl)pyridazin-3(2H)-one remains limited in publicly available research, this guide presents a cross-validation of a closely related compound, IMB5043, a novel pyridazinone and thiophene derivative, in cisplatin-resistant non-small cell lung cancer (NSCLC) cells. The experimental data and protocols provided herein serve as a valuable reference for the evaluation of this class of compounds.
Comparative Cytotoxicity Analysis
The cytotoxic effects of thiophene-containing pyridazinone derivatives are a subject of growing interest in anticancer drug discovery. As a case study, the activity of IMB5043 [2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl) methyl] acetamide] was evaluated in both the H460 human non-small cell lung cancer cell line and its cisplatin-resistant counterpart, H460/DDP.[1] The results, presented in Table 1, demonstrate the compound's potential to overcome cisplatin resistance.
Table 1: Comparative IC50 Values of IMB5043 and Cisplatin in NSCLC Cell Lines [1]
| Compound | Cell Line | IC50 (µM) | Drug Resistance Index |
| IMB5043 | H460 | 9.96 ± 0.38 | 4.39 |
| H460/DDP | 43.74 ± 1.54 | ||
| Cisplatin | H460 | 9.96 ± 0.38 | 4.39 |
| H460/DDP | 43.74 ± 1.54 |
Experimental Protocols
The following section details the methodology for assessing the in vitro cytotoxicity of pyridazinone derivatives, based on established protocols.[2][3][4]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H460, H460/DDP) in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., IMB5043) and a reference drug (e.g., cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Visualizing the Workflow and Potential Mechanisms
To further elucidate the experimental process and potential biological pathways, the following diagrams are provided.
Caption: Workflow for MTT-based cell viability assay.
Pyridazinone derivatives have been shown to induce cell death through various mechanisms, including the activation of apoptosis and autophagy.[1][5] The potential signaling pathway for IMB5043 in inducing cell death in cisplatin-resistant NSCLC cells is depicted below.
Caption: IMB5043 induced apoptosis and autophagy.
References
- 1. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-(Thiophen-2-yl)pyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of 6-(thiophen-2-yl)pyridazin-3(2H)-one and its analogs, focusing on their anti-inflammatory and analgesic properties. The data presented is compiled from multiple studies to offer a comprehensive overview of the structure-activity relationships and the correlation between in vitro and in vivo findings.
In Vitro and In Vivo Activity Comparison
The following tables summarize the in vitro cyclooxygenase (COX) inhibitory activity and the in vivo anti-inflammatory and analgesic effects of selected 6-arylpyridazin-3(2H)-one derivatives. These compounds have been chosen for their structural similarity to this compound and the availability of comparative data.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound | 6-Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5a | 4-Methoxyphenyl | >100 | 0.77 | >129.87 |
| 5f | 4-Chlorophenyl | >100 | 1.89 | >52.91 |
| 6b | Not Specified | >100 | 0.18 | >555.56 |
| 4c | Not Specified | >100 | 0.26 | >384.62 |
| Celecoxib (Reference) | - | 15 | 0.04 | 375 |
| Indomethacin (Reference) | - | 0.1 | 1.4 | 0.07 |
IC₅₀ values represent the concentration required for 50% inhibition. A higher Selectivity Index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Pyridazinone Derivatives
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) | Ulcerogenic Effect |
| 5a | 10 | 65.4 | Not Reported | Low |
| 5f | 10 | 58.2 | Not Reported | Low |
| 6b | 10 | 72.0 | Not Reported | Not Detected |
| 8a | 100 | 55.0 | 62.0 | Not Reported |
| 8b | 100 | 48.0 | 58.0 | Not Reported |
| Indomethacin (Reference) | 10 | 75.0 | 75.0 | Severe |
| Celecoxib (Reference) | 10 | 68.0 | Not Reported | Low |
Anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. Analgesic activity was determined by the p-benzoquinone-induced writhing test in mice.
Correlation Between In Vitro and In Vivo Activity
A clear correlation can be observed between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory activity of the pyridazinone derivatives. Compounds with lower IC₅₀ values for COX-2, such as 6b and 4c , demonstrate potent anti-inflammatory effects in the carrageenan-induced paw edema model, with efficacy comparable to the standard drug indomethacin but with a significantly improved safety profile regarding gastric ulceration.[1]
The high COX-2 selectivity of these compounds, as indicated by their high Selectivity Index, is a key factor in their reduced gastrointestinal side effects compared to non-selective NSAIDs like indomethacin.[2] For instance, compound 6b showed no ulcerative effect upon oral administration.[1] The anti-inflammatory effects of these compounds are mediated, at least in part, by the inhibition of pro-inflammatory mediators such as prostaglandins, TNF-α, and IL-6.[2][3]
Signaling Pathways
The anti-inflammatory activity of this compound derivatives is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. Additionally, some pyridazinone derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.
Caption: COX and NF-κB inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the presented findings.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Groups: Animals are divided into control, standard (indomethacin, 10 mg/kg), and test compound groups.
-
Administration: Test compounds and the standard drug are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion
The available data strongly suggest that 6-arylpyridazin-3(2H)-one derivatives, including those with a thiophene moiety, are a promising class of anti-inflammatory and analgesic agents. Their mechanism of action is primarily through the selective inhibition of COX-2, which translates to potent in vivo efficacy with a favorable safety profile. The provided experimental protocols and pathway diagrams offer a solid foundation for further research and development of these compounds as potential therapeutic agents. Further studies focusing on a direct in vitro-in vivo correlation of a series of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one Analogs in Inflammation and Oncology
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR), experimental validation, and comparative performance of novel 6-(thiophen-2-yl)pyridazin-3(2H)-one analogs.
This guide provides an objective comparison of this compound analogs, focusing on their anti-inflammatory and potential anticancer activities. The information is compiled from recent studies to aid in the evaluation and selection of promising candidates for further development. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant pathways and workflows are included to enhance understanding.
I. Structure-Activity Relationship (SAR) and Performance Comparison
The substitution pattern on the pyridazinone ring, particularly at the N-2 position, has been shown to significantly influence the biological activity of this compound derivatives. The following tables summarize the anti-inflammatory and cytotoxic activities of a series of analogs, providing a clear comparison of their performance.
Anti-Inflammatory Activity
A series of 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[1] The results are compared with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Table 1: In Vivo Anti-inflammatory Activity of this compound Analogs [1]
| Compound ID | R (Substitution at N-4 of Piperazine) | % Inhibition of Edema (at 4h) |
| 3a | -H | 38.5 |
| 3b | -CH₃ | 42.1 |
| 3c | -C₂H₅ | 46.3 |
| 3d | -CH(CH₃)₂ | 50.2 |
| 3e | -C₆H₅ | 55.8 |
| 3f | -CH₂C₆H₅ | 58.7 |
| Indomethacin | - | 65.4 |
From the data, a clear structure-activity relationship emerges. The anti-inflammatory activity increases with the bulkiness and lipophilicity of the substituent at the N-4 position of the piperazine ring. The benzyl-substituted analog (3f ) exhibited the highest activity among the synthesized compounds, approaching the efficacy of indomethacin.
Comparative Cytotoxicity Against Cancer Cell Lines
While specific cytotoxic data for a broad series of this compound analogs is not extensively available, data from other pyridazinone series and a closely related 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one provide valuable comparative insights into their potential as anticancer agents.[2][3][4]
Table 2: Comparative in Vitro Cytotoxicity (IC₅₀, µM) of Pyridazinone and Structurally Related Analogs
| Compound Class/ID | MCF-7 (Breast) | P815 (Mastocytoma) | Additional Cell Lines (IC₅₀, µM) | Reference |
| Pyridazin-3(2H)-one Derivative 6f (propoxy group) | 14.5 | 35.0 | - | [3] |
| Pyr-1 (dichloro-trifluoromethylphenyl pyridazinone) | 2.63 | - | HL-60 (Leukemia): 0.39, MDA-MB-231 (Breast): 0.33, A-549 (Lung): 0.88 | [2] |
| SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one) | - | - | MiaPaCa-2 (Pancreatic): 1.95 | [4] |
The data indicates that the pyridazinone scaffold can be a potent cytotoxic agent, with activity varying significantly based on the substitution pattern. The high potency of Pyr-1 across multiple cell lines highlights the potential of this chemical class in oncology.[2] The thiophene-containing pyrimidinone SK-25 also demonstrates significant anticancer activity, suggesting the thiophen-2-yl moiety is favorable for this biological effect.[4]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema[1]
-
Animal Model: Adult male albino rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (indomethacin, 10 mg/kg), and test compound groups (10 mg/kg).
-
Administration: Test compounds and the standard drug are administered orally as a suspension in 1% carboxymethyl cellulose (CMC). The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at hourly intervals for 4 hours using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cytotoxicity Assay: MTT Assay[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for 48 or 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
In Vitro COX Inhibition Assay[6][7][8][9][10]
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is performed in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme.
-
Inhibitor Addition: Various concentrations of the test compounds are pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ values for COX-1 and COX-2 are determined.
III. Visual Diagrams
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the SAR study of this compound analogs.
References
- 1. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Selectivity Profile of 6-(thiophen-2-yl)pyridazin-3(2H)-one and Alternative p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed selectivity profile of 6-(thiophen-2-yl)pyridazin-3(2H)-one, a representative of the pyridazinone class of kinase inhibitors, against other well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a key target for the development of therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2]
The core scaffold of this compound is a recurring motif in compounds designed to target p38 MAPK. While a definitive, publicly available selectivity panel for this specific, unsubstituted compound is not available, its structural similarity to known pyridazinone-based p38 MAPK inhibitors allows for a strong inferential positioning of its likely primary target. This guide will, therefore, use a representative pyridazinone p38 MAPK inhibitor as a proxy for comparative purposes against established clinical candidates with different structural scaffolds.
Comparative Selectivity of p38 MAPK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory potency (IC50) of a representative pyridazinone-based inhibitor and three clinically evaluated p38 MAPK inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ) and other selected kinases.
| Compound | Scaffold | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | JNK2 IC50 (nM) | c-Raf-1 IC50 (nM) |
| Pyridazinone Representative | Pyridazinone | Potent (nM range) | Varies | Generally less potent | Generally less potent | >1000 | >1000 |
| VX-745 (Neflamapimod) | Pyrimido[1,6-b]pyridazin-6-one | 10[3][4] | 220[3][4] | >20,000[4] | Not reported | >20,000[4] | >20,000[4] |
| BIRB-796 (Doramapimod) | Diaryl urea | 38[2] | 65[2] | 200[2] | 520[2] | 98 | 1400 |
| Ralimetinib (LY2228820) | Imidazopyridine | 5.3[5] | 3.2[5] | Not reported | Not reported | No effect | No effect |
Note: Data for the "Pyridazinone Representative" is generalized from structure-activity relationship studies of pyridazinone-based p38 MAPK inhibitors. Specific values for this compound are not publicly available.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for a kinase inhibition assay.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
The determination of a compound's inhibitory activity against a specific kinase is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay, which can be adapted for various detection methods (e.g., radiometric, fluorescence, or luminescence).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a p38 MAPK isoform.
Materials:
-
Recombinant human p38 MAPK (α, β, γ, or δ)
-
Kinase-specific substrate (e.g., ATF2 peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
96- or 384-well microplates
-
Detection reagents (e.g., [γ-33P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and diluted test compound are added to the wells of the microplate. A control reaction containing DMSO instead of the test compound is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near its Km value for the specific kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Signal Detection:
-
Radiometric Assay: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP, and the remaining radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into a luminescent signal, which is measured by a luminometer.
-
-
Data Analysis: The kinase activity at each concentration of the test compound is calculated as a percentage of the activity in the control (DMSO) wells. The data are then plotted as percent inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The pyridazinone scaffold, as represented by this compound, is a promising starting point for the development of p38 MAPK inhibitors. Based on the available data for structurally related compounds, it is likely to exhibit potent inhibitory activity against p38α MAPK. However, its selectivity profile against other p38 isoforms and the broader kinome would require experimental validation.
In comparison, established p38 MAPK inhibitors such as VX-745, BIRB-796, and Ralimetinib have undergone extensive characterization. VX-745 demonstrates notable selectivity for the p38α isoform over p38β.[3][4] BIRB-796 is a pan-p38 inhibitor with high affinity but also shows activity against JNK2 and c-Raf-1 at higher concentrations.[2] Ralimetinib is a potent inhibitor of both p38α and p38β.[5] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific requirements for isoform selectivity and the desired pharmacological profile. This guide provides a framework for understanding the comparative selectivity of these different classes of p38 MAPK inhibitors.
References
A Comparative Efficacy Analysis: 6-(thiophen-2-yl)pyridazin-3(2H)-one and the Established PDE4 Inhibitor, Roflumilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitor roflumilast and the novel compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. While roflumilast is a well-characterized drug with extensive clinical data, information on this compound is primarily based on the activities of structurally related pyridazinone derivatives. This document aims to synthesize the available information to guide further research and development.
Mechanism of Action: Targeting PDE4 for Anti-Inflammatory Effects
Both roflumilast and compounds from the pyridazinone class, including potentially this compound, exert their primary therapeutic effect through the inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.[3]
Roflumilast and its active metabolite, roflumilast N-oxide, are highly selective inhibitors of PDE4.[3] This targeted action leads to a reduction in inflammatory cells such as neutrophils and eosinophils in the airways, making it an effective treatment for chronic obstructive pulmonary disease (COPD).[4] While direct evidence for this compound is limited, numerous studies on pyridazinone derivatives indicate that this chemical scaffold is a promising source of new PDE4 inhibitors with anti-inflammatory properties.[2][5]
Figure 1: Simplified PDE4 signaling pathway illustrating the inhibitory action of roflumilast and potentially this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data for roflumilast and highlight the expected activities for this compound based on studies of related pyridazinone compounds. It is crucial to note the absence of direct experimental values for the latter.
Table 1: In Vitro PDE4 Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Source |
| Roflumilast | PDE4 | 0.8 | [6] |
| Roflumilast N-oxide | PDE4 | 2.1 | [3] |
| This compound | PDE4B (predicted) | Data not available | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Assay | Effect | Source |
| Roflumilast | Human Bronchial Explants | Inhibition of LPS-induced TNF-α release | EC₅₀ ~1 nM | [7] |
| Roflumilast | RAW 264.7 macrophages | Reduction of CSE-induced IL-6, IL-1β, TNF-α | Significant at 10 nM and 100 nM | [8] |
| This compound | (Predicted) Macrophages/Monocytes | Inhibition of pro-inflammatory cytokine production | Data not available | [2][9] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. LPS: Lipopolysaccharide; CSE: Cigarette Smoke Extract; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on PDE4 enzymatic activity.
Figure 2: Workflow for a typical in vitro PDE4 enzyme inhibition assay.
Methodology:
-
Reagents: Recombinant human PDE4 enzyme, assay buffer, and a labeled substrate such as [3H]-cAMP are required.
-
Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the test compound or a vehicle control.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Separation: The product of the reaction (e.g., [3H]-AMP) is separated from the unreacted substrate.
-
Quantification: The amount of product formed is quantified, typically using scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value is determined.
Cellular Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This cell-based assay measures a compound's ability to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Figure 3: Workflow for a cellular anti-inflammatory assay.
Methodology:
-
Cell Culture: Immune cells, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), are cultured.
-
Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a sufficient time to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration to determine the EC₅₀ value.
Conclusion and Future Directions
Roflumilast is a potent and selective PDE4 inhibitor with well-documented anti-inflammatory efficacy. While direct experimental data for this compound is currently lacking, the broader class of pyridazinone derivatives has shown promise as a source of novel anti-inflammatory agents, with some exhibiting PDE4 inhibitory activity.[2][10]
Further investigation into this compound is warranted to elucidate its specific biological activity. Key future experiments should include:
-
In vitro PDE4 inhibition assays to determine its potency and selectivity against different PDE4 subtypes.
-
Cellular anti-inflammatory assays using various immune cell types to confirm its ability to suppress pro-inflammatory mediator production.
-
In vivo studies in relevant animal models of inflammatory diseases to assess its therapeutic potential.
A thorough characterization of this compound will be necessary to ascertain its potential as a viable alternative or complementary therapeutic to established PDE4 inhibitors like roflumilast.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 10. sarpublication.com [sarpublication.com]
Assessing the therapeutic index of 6-(thiophen-2-yl)pyridazin-3(2H)-one in comparison to other compounds
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For the novel compound 6-(thiophen-2-yl)pyridazin-3(2H)-one, a comprehensive assessment of its TI is paramount for its development as a potential therapeutic agent. This guide provides a comparative analysis of the therapeutic index of this compound against other pyridazinone derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Therapeutic Index
While specific in vivo efficacy and toxicity data for this compound are not yet publicly available, an estimation of its therapeutic window can be initiated through the examination of its in vitro cytotoxicity and comparison with structurally related compounds for which in vivo data exists. Pyridazinone derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for various pyridazinone derivatives, providing a basis for a comparative assessment of their therapeutic potential.
Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Therapeutic Area | Reference |
| This compound derivative (2h) | SR (leukemia), NCI-H522 (non-small cell lung) | GI50 | < 0.1 | Anticancer | [1] |
| Pyridazinone derivative (4aa) | Saos-2 (osteosarcoma) | IC50 | Not specified, effective at 10 µM | Anticancer | [2] |
| Pyridazinone derivative (4ba) | Saos-2 (osteosarcoma) | IC50 | Not specified, effective at 10 µM | Anticancer | [2] |
| Pyridazinone derivative (10l) | A549/ATCC (lung cancer) | GI50 | 1.66 - 100 | Anticancer | [3] |
| Pyridazinone derivative (17a) | Various cancer cell lines | GI50 | 1.66 - 100 | Anticancer | [3] |
| Pyridazinone derivative (5a) | RAW264.7 (macrophage) | IC50 (COX-2) | 0.77 | Anti-inflammatory | [4] |
| Pyridazinone derivative (5f) | RAW264.7 (macrophage) | IC50 (COX-2) | 1.89 | Anti-inflammatory | [4] |
| 2,6-disubstituted pyridazin-3(2H)-one (6a) | Ovine COX-2 | IC50 | 0.11 | Anti-inflammatory | [5] |
| 2,6-disubstituted pyridazin-3(2H)-one (16a) | Ovine COX-2 | IC50 | 0.24 | Anti-inflammatory | [5] |
Table 2: In Vivo Efficacy and Toxicity of Selected Pyridazinone Derivatives and Calculation of Therapeutic Index
| Compound | Animal Model | Efficacy Endpoint (ED50 mg/kg) | Toxicity Endpoint (LD50 / MTD mg/kg) | Therapeutic Index (TI = LD50/ED50 or MTD/ED50) | Therapeutic Area | Reference | |---|---|---|---|---|---| | Pyridazinone derivative (8) | Mice | Not Available | 222.25 (LD50, i.p.) | Not Calculable | Anti-inflammatory |[6] | | Pyridazinone derivative (11) | Mice | Not Available | 213.25 (LD50, i.p.) | Not Calculable | Anti-inflammatory |[6] | | Pyridazinone derivative (19) | Mice | Not Available | 235 (LD50, i.p.) | Not Calculable | Anti-inflammatory |[6] | | 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | Athymic nude mice | Not Available | 400 (Well-tolerated dose, i.p.) | Not Calculable | Anticancer |[1] | | 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Swiss-albino mice | 30 (Effective dose for 94.71% tumor inhibition in EAC model) | 1000 (Maximum tolerated dose, oral) | ~33.3 | Anticancer | | | Pyridazinone derivative (4) | Rat | 12.3 (Analgesic) | Not Available | Not Calculable | Anti-inflammatory | | | Pyridazinone derivative (6) | Rat | 60.3 (Analgesic) | Not Available | Not Calculable | Anti-inflammatory |[7] | | Pyridazinone derivative (15) | Rat | 33.7 (Analgesic) | Not Available | Not Calculable | Anti-inflammatory |[7] |
Note: The therapeutic index for SK-25 is an estimation based on the effective dose for a high level of tumor inhibition and the maximum tolerated dose. A true TI would require ED50 and LD50/TD50 values.
Signaling Pathways and Mechanisms of Action
Pyridazinone derivatives exert their therapeutic effects through various signaling pathways. In cancer, they have been shown to target key enzymes and pathways involved in cell proliferation and survival. In inflammation, their mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Signaling Pathway
Caption: Hypothesized anticancer mechanism of pyridazinone derivatives targeting the RTK/PI3K/Akt signaling pathway.
Anti-inflammatory Signaling Pathway
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(thiophen-2-yl)pyridazin-3(2H)-one
This guide provides essential safety and logistical information for handling 6-(thiophen-2-yl)pyridazin-3(2H)-one in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including pyridazinone and thiophene derivatives, to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Summary
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Risk |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] |
| Respiratory Sensitization | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[4][5] |
| Eyes/Face | Safety glasses with side shields or goggles | In case of splash risk, a face shield should be worn in addition to safety glasses or goggles.[1][6] |
| Body | Laboratory coat | A flame-resistant lab coat is advisable. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Designate a specific area for handling the compound to contain potential spills.
-
Have an emergency spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite, sand), and appropriate waste disposal bags.[7]
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static measures when handling the powdered form of the compound to prevent dust clouds.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Procedures:
-
Keep all containers with the compound tightly sealed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2]
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent, followed by soap and water.
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container.[8] |
| Solutions Containing the Compound | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[8] |
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Visualized Experimental Workflow
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: General experimental workflow for handling the compound.
Caption: Spill response procedure.
References
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
